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3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid Documentation Hub

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  • Product: 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid
  • CAS: 33351-33-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(3-chlorophenyl)-beta-alanine

An In-depth Technical Guide to the Physicochemical Properties of N-(3-chlorophenyl)-beta-alanine Introduction N-(3-chlorophenyl)-beta-alanine, a substituted beta-amino acid, represents a class of compounds with significa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(3-chlorophenyl)-beta-alanine

Introduction

N-(3-chlorophenyl)-beta-alanine, a substituted beta-amino acid, represents a class of compounds with significant interest in medicinal chemistry and drug development. As a chiral building block, its derivatives are integral to the synthesis of complex molecules and novel pharmaceutical candidates[1]. The precise physicochemical properties of this compound are fundamental parameters that govern its behavior in biological and chemical systems. These properties dictate everything from reaction kinetics and product purity to solubility, membrane permeability, and ultimately, bioavailability and therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of N-(3-chlorophenyl)-beta-alanine. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of known data but also detailed, field-proven methodologies for the experimental determination of these critical parameters. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols serve as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Structure

Correctly identifying the molecule is the first step in any rigorous scientific investigation. N-(3-chlorophenyl)-beta-alanine exists in stereoisomeric forms, most commonly as a racemic mixture (DL-form) or as individual enantiomers (S- or R-form). It is crucial to specify the form being studied, as properties like melting point and biological activity can differ.

  • IUPAC Name: 3-Amino-3-(3-chlorophenyl)propanoic acid[2][3]

  • Synonyms: 3-(3-chlorophenyl)-beta-alanine, DL-beta-(3-Chlorophenyl)alanine[4][5]

  • Molecular Formula: C₉H₁₀ClNO₂[2][4][6][7]

  • Chemical Structure: Chemical structure of N-(3-chlorophenyl)-beta-alanine

Core Physicochemical Properties

PropertyValueSource / Comments
Molecular Weight 199.63 g/mol [2][4][6][7]
Appearance Solid[8]
Melting Point 217 - 224 °C (with decomposition)[8][9][10][11] (For DL-racemic form, CAS: 68208-21-9). The range reflects values from multiple suppliers.
Boiling Point 334.7 °C at 760 mmHg[9] (For DL-racemic form, CAS: 68208-21-9)
Aqueous Solubility Data not readily available.Requires experimental determination (see Protocol 4.2).
Ionization Constant (pKa) Data not readily available.Requires experimental determination (see Protocol 4.3).
Partition Coefficient (logP) 1.81[6] (Predicted value for S-enantiomer, CAS: 774178-18-6).

In-depth Analysis of Key Properties

Melting Point: A Criterion for Purity

The melting point is a critical indicator of a solid compound's purity. For the DL-racemic form of N-(3-chlorophenyl)-beta-alanine, the reported range is approximately 217-224°C, at which point it also begins to decompose[10][12]. A sharp melting range (typically < 2°C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The relatively high melting point confirms the compound is a stable solid under standard laboratory conditions.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a master variable in drug development, directly influencing formulation strategies and oral bioavailability. While experimental data for N-(3-chlorophenyl)-beta-alanine is not widely published, its structure—containing both a polar amino acid backbone and a nonpolar chlorophenyl group—suggests it will have limited but significant solubility in aqueous and organic solvents. The presence of ionizable amino and carboxylic acid groups means its solubility will be highly dependent on the pH of the medium.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa values of the carboxylic acid and amino groups are essential for predicting the compound's charge state at different physiological pH values. The carboxylic acid group (COOH) will be deprotonated (COO⁻) at pH values above its pKa, while the amino group (NH₂) will be protonated (NH₃⁺) at pH values below its pKa. This charge state dramatically affects solubility, lipophilicity, and the ability to interact with biological targets. Given its structure, one would expect a pKa around 2-4 for the carboxylic acid and 9-10 for the amino group, but these must be confirmed experimentally.

Lipophilicity (logP): Measuring Membrane Permeability

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, or "greasiness." It is a key predictor of a drug's ability to cross lipid membranes, such as the intestinal wall and the blood-brain barrier. A predicted logP value of 1.81 for the S-enantiomer suggests that N-(3-chlorophenyl)-beta-alanine is moderately lipophilic[6]. This indicates a favorable balance, suggesting it is lipophilic enough to have good membrane permeability while retaining sufficient aqueous solubility for dissolution.

Experimental Methodologies & Workflows

The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise determination of the melting range, which is a crucial indicator of purity.

Causality: Slow, controlled heating is essential near the melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an artificially high and broad melting range.

Workflow Diagram:

MeltingPointWorkflow A Sample Preparation (Dry & Pulverize) B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (to ~20°C below expected MP) C->D E Slow Heating (1-2°C / min) D->E F Observe & Record (T_initial to T_final) E->F

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the N-(3-chlorophenyl)-beta-alanine sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Record Range: Record the temperature at which the first droplet of liquid is observed (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). This is the melting range.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. Agitating the mixture for an extended period (24-48 hours) ensures this equilibrium is reached. Temperature control is critical as solubility is highly temperature-dependent.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of N-(3-chlorophenyl)-beta-alanine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, airtight vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to avoid overestimation.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.

Protocol: pKa Determination (Potentiometric Titration)

This method determines the pKa by measuring pH changes during titration with an acid or base.

Causality: As a strong acid or base is added, it neutralizes one of the ionizable groups on the molecule. At the midpoint of this neutralization (the half-equivalence point), the concentrations of the protonated and deprotonated forms of the group are equal. At this specific point, the measured pH is equal to the pKa of that functional group.

Workflow Diagram:

pKaWorkflow A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (Compound in water/co-solvent) A->B C Titrate with Standard Acid/Base (e.g., 0.1 M HCl or NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point(s) E->F G Calculate Half-Equivalence Point(s) F->G H Read pKa from Curve (pH at half-equivalence point) G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of N-(3-chlorophenyl)-beta-alanine in a specific volume of deionized water (a co-solvent like methanol may be needed if solubility is low).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

  • Titration: To determine the acidic pKa (carboxylic acid), titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). To determine the basic pKa (amino group), first acidify the sample with a known excess of HCl and then titrate with NaOH.

  • Data Collection: Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).

  • pKa Determination: Identify the equivalence point (the point of steepest inflection on the curve). The volume at the half-equivalence point is exactly half the volume of titrant used to reach the equivalence point. The pKa is the pH value recorded at this half-equivalence point.

Protocol: logP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Causality: n-Octanol is used as a surrogate for the lipid bilayer of a cell membrane, while a buffer (pH 7.4) simulates physiological conditions. The ratio of the compound's concentration in each phase at equilibrium reflects its relative affinity for lipid-like versus aqueous environments.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Solution Preparation: Prepare a stock solution of N-(3-chlorophenyl)-beta-alanine in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Stopper the vessel and shake vigorously for several minutes, then allow it to rest or centrifuge to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and measure the concentration of the compound in both the aqueous layer ([C]aq) and the n-octanol layer ([C]org) using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as P = [C]org / [C]aq.

  • logP Determination: The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Synthesis and Application Context

N-(3-chlorophenyl)-beta-alanine is a synthetic amino acid derivative. Its synthesis often involves multi-step processes starting from precursors like 3-chlorobenzyl chloride, which can be used to prepare 3-(3-chlorophenyl)propanoic acid intermediates through reactions like the malonic ester synthesis[13]. Subsequent chemical transformations introduce the amino group at the beta position.

In the field of drug discovery, this compound serves as a valuable chiral building block. The specific stereochemistry and the presence of the chlorophenyl group can be crucial for achieving high-potency and selective interactions with biological targets such as enzymes or receptors[1]. Its physicochemical profile makes it an attractive scaffold for developing novel therapeutics.

Conclusion

A thorough understanding of the physicochemical properties of N-(3-chlorophenyl)-beta-alanine is indispensable for its effective application in research and development. This guide has summarized the available data, highlighting a melting point of 217-224°C for the racemic form and a predicted logP of 1.81 for the S-enantiomer, which together suggest a stable, moderately lipophilic compound. Crucially, this guide also acknowledges the current lack of public data for key parameters like aqueous solubility and pKa, and provides robust, step-by-step experimental protocols for their determination. By employing these validated methodologies, researchers can generate the high-quality data needed to unlock the full potential of this versatile chemical entity.

References

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  • Chemsworth. (n.d.). 3-Amino-3-(3-chlorophenyl)propanoic acid 68208-21-9.
  • Fisher Scientific. (n.d.). CAS RN 68208-21-9.
  • Santa Cruz Biotechnology. (n.d.). 3-(3-chlorophenyl)-DL-beta-alanine.
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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-chloroanilino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Unknown In the landscape of small molecule drug discovery, compounds like 3-(3-chloroanilino)propanoic acid represent b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of small molecule drug discovery, compounds like 3-(3-chloroanilino)propanoic acid represent both a challenge and an opportunity. While its structural motifs, particularly the anilinopropanoic acid scaffold, are present in molecules with known biological activities, the specific mechanism of action for this particular chemical entity remains largely uncharacterized in publicly available literature. This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking strategic and technical manual for a research program designed to comprehensively elucidate the mechanism of action of 3-(3-chloroanilino)propanoic acid. We will proceed from foundational hypotheses grounded in the chemistry of the molecule and its analogs, through detailed experimental protocols, to the logical frameworks for data interpretation.

Part 1: Hypothesis Generation - Following the Structural Clues

The structure of 3-(3-chloroanilino)propanoic acid offers initial clues to its potential biological targets. As a derivative of anilinopropanoic acid, it belongs to a class of compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities[1][2][3]. The core structure also bears resemblance to scaffolds known to interact with specific protein families.

Based on available data for related compounds, two primary hypotheses can be formulated:

  • Primary Hypothesis: Inhibition of Protein Kinases. The structure of 3-((3-Chlorophenyl)amino)propanoic acid, with its chloro-substituted phenyl ring linked to a propanoic acid via an amino bridge, is suggestive of a scaffold that can mimic the adenine ring of ATP. This makes it a plausible candidate for a competitive inhibitor of protein kinases at their catalytic sites[4]. Many kinase inhibitors with therapeutic applications in oncology and inflammatory diseases share similar structural features[4].

  • Secondary Hypothesis: Modulation of Neurotransmitter Systems. Analogs of 3-(phenylamino)propanoic acid have been reported to exhibit activity as antagonists of the γ-aminobutyric acid (GABA) system, specifically at GABA_B receptors[4]. Given that GABA is the primary inhibitory neurotransmitter system in the central nervous system, this presents another avenue for investigation, particularly for potential neurological or psychiatric applications.

This guide will outline a systematic approach to testing these hypotheses, while remaining open to discovering novel, unanticipated mechanisms.

Part 2: A Step-by-Step Guide to Mechanistic Elucidation

The following sections detail a series of experiments designed to systematically investigate the biological activity of 3-(3-chloroanilino)propanoic acid. The workflow is designed to progress from broad, high-throughput screening to more focused, hypothesis-driven studies.

Initial Profiling: Broad-Based Phenotypic Screening

Before diving into specific molecular targets, it is crucial to understand the broader cellular effects of the compound. A phenotypic screen across a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) can provide an initial "fingerprint" of its activity and suggest potential areas of therapeutic relevance.

Experimental Protocol: Cell Viability Screening using the MTT Assay

  • Cell Culture: A panel of 60 human cancer cell lines is cultured in their respective recommended media and conditions.

  • Compound Preparation: A 10 mM stock solution of 3-(3-chloroanilino)propanoic acid is prepared in DMSO. Serial dilutions are then made to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing the various concentrations of the compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Incubate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Data Presentation: Summary of GI50 Values

Cell LineHistotypeGI50 (µM)
A549Lung CarcinomaValue
MCF7Breast CarcinomaValue
OVCAR-3Ovarian CarcinomaValue
.........
Cell Line 60HistotypeValue

This table will be populated with the experimental results.

Logical Flow for Initial Profiling

G cluster_0 Phase 1: Broad Phenotypic Screening A Synthesize & QC 3-(3-chloroanilino)propanoic acid B Prepare Stock Solutions A->B D MTT Assay (48-72h) B->D C NCI-60 Cell Line Panel C->D E Determine GI50 Values D->E F Identify Sensitive Cell Lines E->F

Caption: Workflow for initial cell viability screening.

Testing the Primary Hypothesis: Kinase Inhibition

Should the phenotypic screen reveal significant anti-proliferative activity, the next logical step is to investigate the primary hypothesis of kinase inhibition.

Experimental Protocol: In Vitro Kinase Panel Screening

  • Assay Principle: A radiometric assay using ³³P-ATP is a robust method for measuring kinase activity. The assay measures the incorporation of the ³³P-phosphate from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase.

  • Kinase Panel: Select a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) covering all major branches of the kinome tree.

  • Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) of 3-(3-chloroanilino)propanoic acid.

  • Assay Procedure:

    • The kinase, substrate, [γ-³³P]ATP, and the test compound are incubated in a reaction buffer.

    • The reaction is stopped by spotting the mixture onto a filter membrane.

    • The membrane is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated ³³P is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control.

  • Follow-up: For any kinases showing significant inhibition (>50%), perform a dose-response assay to determine the IC50 (concentration causing 50% inhibition).

Data Presentation: Kinase Inhibition Profile

Kinase FamilyKinase Target% Inhibition at 10 µMIC50 (µM)
Tyrosine KinaseEGFRValueValue
Tyrosine KinaseSRCValueValue
Ser/Thr KinaseAKT1ValueValue
Ser/Thr KinasemTORValueValue
............

This table will be populated with the experimental results.

Signaling Pathway Analysis

If specific kinases are identified as primary targets, the next step is to validate their inhibition in a cellular context. For example, if the compound inhibits a key kinase in the PI3K/AKT/mTOR pathway, this can be confirmed by Western blotting.[5][6]

Experimental Protocol: Western Blot for Phospho-protein Levels

  • Cell Treatment: Treat a sensitive cell line (identified in the phenotypic screen) with varying concentrations of 3-(3-chloroanilino)propanoic acid for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, AKT, p-mTOR, mTOR, p-p70S6K, p70S6K).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Hypothetical PI3K/AKT/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation Compound 3-(3-chloroanilino) propanoic acid Compound->PI3K Inhibition Compound->mTOR Inhibition

Caption: Potential inhibition points in the PI3K/AKT/mTOR pathway.

Testing the Secondary Hypothesis: GABA_B Receptor Antagonism

Regardless of the outcome of the kinase screening, it is prudent to investigate the secondary hypothesis, especially if the compound shows any effects on cell lines of neuronal origin.

Experimental Protocol: Radioligand Binding Assay for GABA_B Receptor

  • Assay Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from the GABA_B receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human GABA_B receptor or from rat brain tissue.

  • Radioligand: Use a specific GABA_B receptor antagonist radioligand, such as [³H]CGP54626.

  • Assay Procedure:

    • Incubate the membranes with the radioligand and varying concentrations of 3-(3-chloroanilino)propanoic acid.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.

Experimental Protocol: Functional Cellular Assay (cAMP Measurement)

  • Assay Principle: GABA_B receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human GABA_B receptor.

  • Assay Procedure:

    • Pre-treat the cells with 3-(3-chloroanilino)propanoic acid or a vehicle control.

    • Stimulate the cells with a known GABA_B agonist (e.g., baclofen) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP levels. Calculate the EC50 for this reversal.

Part 3: Synthesis and Interpretation - Building the Mechanistic Narrative

The data gathered from these experiments will allow for the construction of a comprehensive mechanistic narrative.

  • If the compound shows potent and selective kinase inhibition that correlates with its anti-proliferative effects , the primary mechanism of action would be assigned to the inhibition of that specific kinase or kinase family. The narrative would then focus on the downstream cellular consequences of this inhibition, such as cell cycle arrest or apoptosis, which can be further investigated by flow cytometry (cell cycle analysis with propidium iodide staining, apoptosis with Annexin V/PI staining).

  • If the compound demonstrates significant GABA_B receptor antagonism , its primary mechanism would be in the modulation of GABAergic signaling. This would suggest potential applications in neurological disorders.

  • If the compound is active in the phenotypic screen but negative in both kinase and GABA_B receptor assays , this points towards a novel mechanism of action. In this scenario, further unbiased approaches such as thermal proteome profiling or chemical proteomics could be employed to identify its direct binding partners.

  • It is also possible that the compound has a polypharmacological profile , acting on multiple targets. In this case, the relative contribution of each target to the overall cellular phenotype would need to be dissected using techniques like genetic knockdowns (siRNA/shRNA) of the identified targets.

Conclusion: From a Molecule to a Mechanism

This guide has outlined a logical and experimentally rigorous pathway for elucidating the mechanism of action of 3-(3-chloroanilino)propanoic acid. By starting with broad phenotypic screening and progressively narrowing the focus to specific, hypothesis-driven experiments, a clear and detailed understanding of its biological activity can be achieved. This systematic approach not only mitigates the risk of pursuing false leads but also maximizes the potential for discovering novel and therapeutically relevant molecular mechanisms. The journey from a simple chemical structure to a fully characterized mechanism of action is complex, but with the right strategic framework and technical execution, it is a journey that can lead to significant scientific and therapeutic advancements.

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  • Ali, R., et al. (2019). Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway. Medical Science Monitor, 25, 6656-6667. Available from: [Link]

  • Ray, P., et al. (2022). Phenolic Acids-Mediated Regulation of Molecular Targets in Ovarian Cancer: Current Understanding and Future Perspectives. International Journal of Molecular Sciences, 23(19), 11681. Available from: [Link]

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  • Yilmaz, M., et al. (2013). Enhancing cytotoxic and apoptotic effect in OVCAR-3 and MDAH-2774 cells with all-trans retinoic acid and zoledronic acid: a paradigm of synergistic molecular targeting treatment for ovarian cancer. Journal of Ovarian Research, 6(1), 58. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid

For: Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from a mere concept to a potential therapeutic agent is fraught with challenges, demanding substantial inve...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from a mere concept to a potential therapeutic agent is fraught with challenges, demanding substantial investment in time and resources. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to de-risk and accelerate this process.[1][2] This guide provides a comprehensive, technically-focused walkthrough for the in silico evaluation of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid, a molecule with potential therapeutic relevance. We will navigate the critical stages of computational analysis, from initial characterization and target identification to the intricate dynamics of protein-ligand interactions and predictive safety profiling. This document is structured to provide not just a sequence of steps, but a logical, self-validating framework rooted in established scientific principles, empowering researchers to apply these methodologies to their own drug discovery endeavors.

Introduction: The Rationale for In Silico Investigation

The imperative to streamline drug development pipelines has catalyzed the integration of computational strategies at the very inception of discovery projects.[1][2] In silico methods provide a powerful lens through which we can predict the behavior of a molecule within a biological system, thereby informing and prioritizing experimental efforts.[3] For a novel compound such as 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid, where empirical data may be sparse, a computational approach is particularly insightful. It allows for the early-stage assessment of drug-like properties, potential biological targets, and a preliminary safety profile, all of which are critical determinants of a compound's therapeutic potential.[4][5][6]

This guide will delineate a robust in silico workflow, emphasizing the causality behind each methodological choice. We will explore the foundational aspects of the molecule's physicochemical properties, delve into strategies for identifying and validating potential protein targets, and provide detailed protocols for molecular docking and molecular dynamics simulations to elucidate the nature of its interactions. Finally, we will address the crucial step of predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, offering a holistic computational assessment.

Initial Assessment: Physicochemical Profiling of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid

PropertyPredicted Value/InformationSignificance in Drug DiscoveryData Source
Molecular Formula C₁₀H₁₁ClN₂O₃Defines the elemental composition.-
Molecular Weight ~242.66 g/mol Influences absorption and distribution. Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability.-
XLogP3 ~1.5 - 2.5A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.Predicted
Hydrogen Bond Donors 2The number of hydrogen bond donors influences solubility and membrane permeability.Predicted
Hydrogen Bond Acceptors 4The number of hydrogen bond acceptors impacts solubility and target binding.Predicted
Rotatable Bonds 5The number of rotatable bonds affects conformational flexibility and binding entropy.Predicted

This table presents predicted values based on the structure of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid and data from similar compounds.

Target Identification: A Structure-Centric Approach

With no established biological target for 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid, our primary task is to generate credible hypotheses. A powerful in silico strategy for this is to identify known protein targets of structurally similar molecules.[11][12] This "guilt-by-association" approach leverages the principle that molecules with similar structures often interact with the same or related biological targets.

Experimental Workflow: Target Fishing

Caption: Workflow for identifying potential protein targets.

Step-by-Step Protocol: Target Identification
  • Generate a 3D structure of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Perform a similarity search in databases such as PubChem, ChEMBL, and DrugBank using the generated structure as a query.

  • Analyze the search results to identify compounds with high structural similarity that have documented biological targets and activity.

  • Curate a list of potential protein targets from the identified analogs.

  • Prioritize the targets based on their known roles in disease pathways and their "druggability" – the likelihood of being modulated by a small molecule.[13]

Molecular Docking: Probing the Protein-Ligand Interaction

Once a set of potential protein targets is identified, molecular docking is employed to predict the preferred binding orientation and affinity of our molecule within the active site of each target.[14][15] This step is crucial for ranking the potential targets and understanding the molecular basis of the interaction.[16]

Experimental Workflow: Molecular Docking

Caption: A generalized workflow for molecular docking.

Step-by-Step Protocol: Molecular Docking using AutoDock Vina

This protocol provides a general outline for performing molecular docking using the widely-used software AutoDock Vina.[15][17]

  • Prepare the Ligand:

    • Obtain the 3D structure of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid in .mol2 or .pdb format.

    • Use AutoDock Tools to assign Gasteiger charges and merge non-polar hydrogens.

    • Save the prepared ligand in .pdbqt format.

  • Prepare the Protein:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using a molecular visualization tool like PyMOL or UCSF Chimera, remove water molecules and any co-crystallized ligands.[15][17]

    • Use AutoDock Tools to add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in .pdbqt format.

  • Define the Binding Site:

    • Identify the active site of the protein, often from the location of a co-crystallized ligand in the PDB structure or from literature.

    • Define a grid box that encompasses the active site. The center and dimensions of this box will be specified in a configuration file.

  • Run the Docking Simulation:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the prepared ligand and protein files, and the grid box parameters.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL or UCSF Chimera to analyze the interactions between the ligand and the protein's active site residues.[15]

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic, dynamic view of the protein-ligand complex over time.[18] MD simulations are computationally intensive but provide invaluable insights into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.[19][20]

Experimental Workflow: Molecular Dynamics Simulation

Caption: Workflow for a typical molecular dynamics simulation.

Step-by-Step Protocol: MD Simulation using GROMACS

This protocol outlines the general steps for running an MD simulation of a protein-ligand complex using GROMACS, a popular and powerful simulation package.[21][22][23]

  • Prepare the System:

    • Start with the best-ranked docked pose of the protein-ligand complex from the molecular docking step.

    • Generate the topology for the protein using a force field like CHARMM36.

    • Generate the topology and parameters for the ligand, which may require a tool like the CGenFF server.

    • Combine the protein and ligand topologies into a single system topology.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the complex.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) simulation to allow the temperature of the system to stabilize.

    • Follow this with a short NPT (constant number of particles, pressure, and temperature) simulation to allow the pressure and density to stabilize.

  • Production MD Run:

    • Run the main MD simulation for a duration sufficient to observe the desired dynamics (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein over time.

ADMET Prediction: A Glimpse into the Molecule's Fate in the Body

A promising drug candidate must not only be effective but also safe. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities that could lead to late-stage attrition.[4][5][6][24][25]

ADMET PropertyPrediction Method/ToolRationale and Significance
Absorption SwissADME, PreADMETPredicts oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
Distribution PreADMET, ADMETlab 2.0Estimates plasma protein binding and volume of distribution.[25]
Metabolism SwissADME, PreADMETPredicts inhibition or substrate activity for cytochrome P450 enzymes, which are key for drug metabolism.
Excretion PreADMETProvides an indication of the likely route and rate of elimination.[24]
Toxicity ProTox-II, DEREK NexusPredicts potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).
Self-Validation in ADMET Prediction

Given the inherent limitations of predictive models, a crucial aspect of trustworthy ADMET profiling is the use of multiple tools and a consensus-based approach.[4][6] The accuracy of these predictions is highly dependent on the underlying algorithms and the datasets used for model training.[4] Therefore, predictions should be cross-validated across several platforms, and the results interpreted with a clear understanding of the applicability domain of each model.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization and evaluation of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid. By systematically progressing from physicochemical profiling and target identification to detailed molecular interaction studies and ADMET prediction, we can build a robust computational dossier for this novel molecule.

The insights gleaned from this in silico investigation provide a strong foundation for subsequent experimental validation. The prioritized protein targets can be pursued in biochemical and cellular assays, and the predicted ADMET properties can guide early formulation and safety studies. This synergy between computational and experimental approaches is the cornerstone of modern, efficient drug discovery.[26][27] The validation of in silico models against experimental data is an iterative process that refines our predictive capabilities and ultimately enhances the probability of success in the complex endeavor of bringing new medicines to patients.[28][29]

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10).
  • Target Identification and Validation (Small Molecules) - University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
  • Open access in silico tools to predict the ADMET profiling of drug candidates.
  • In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed.
  • Small-molecule Target and Pathway Identification - Broad Institute.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes - Benchchem.
  • In Silico Methods for Drug Design and Discovery | Frontiers Research Topic.
  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020, July 31).
  • In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare.
  • In silico models for drug development: tackling the validation challenge - VPH Institute. (2019, May 14).
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates - ResearchGate. (2025, August 6).
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  • Small Molecule Docking - KBbox: Methods.
  • Small molecule docking - Bonvin Lab.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11).
  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21).
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025, August 6).
  • In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023, September 27).
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (2023, August 3).
  • Protein-Ligand Complex - MD Tutorials.
  • A Guide to In Silico Drug Design - PMC - PubMed Central.
  • Validating the In-Silico Model for Toxicity Studies - News-Medical.Net. (2020, January 30).
  • Applications and Limitations of In Silico Models in Drug Discovery.
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. (2020, May 3).
  • 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem.
  • 3-(4-Chloroanilino)propanoic acid | C9H10ClNO2 | CID 2727812 - PubChem.
  • (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID - PubChem.
  • 3-amino-2-(4-chlorophenyl)propanoic Acid | C9H10ClNO2 | CID 10726679 - PubChem.

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Exploratory

An In-Depth Technical Guide to N-(3-chlorophenyl)-beta-alanine: From Discovery to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-chlorophenyl)-beta-alanine is a synthetic amino acid derivative that has garnered interest within the scientific community. This technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-chlorophenyl)-beta-alanine is a synthetic amino acid derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthetic methodologies. We will delve into the foundational chemical principles underpinning its synthesis, from classical approaches to modern catalytic systems. This guide will also explore the compound's physicochemical properties and touch upon its relevance in medicinal chemistry, offering insights for researchers and professionals in drug development.

Introduction: The Emergence of Substituted β-Amino Acids

The story of N-(3-chlorophenyl)-beta-alanine is intrinsically linked to the broader exploration of β-amino acids and their derivatives in organic and medicinal chemistry. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor structural alteration that imparts significant changes in their conformational preferences and biological stability. This unique characteristic has made them attractive building blocks for the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical agents with enhanced resistance to enzymatic degradation.

The early 20th century saw the development of fundamental synthetic routes to β-amino acid derivatives, laying the groundwork for the eventual synthesis of specifically substituted compounds like N-(3-chlorophenyl)-beta-alanine. These early methods were crucial in enabling chemists to explore the structure-activity relationships of this emerging class of molecules.

Discovery and Historical Context

While a singular "discovery" event for N-(3-chlorophenyl)-beta-alanine is not prominently documented in historical records, its synthesis can be traced back to the application of established chemical reactions to novel substrates. The compound, also known by its systematic name 3-(3-chloroanilino)propanoic acid, likely emerged from systematic explorations of N-aryl-β-alanine derivatives. The CAS Registry Number for this compound is 21617-14-1.[1]

The initial impetus for synthesizing such compounds was likely rooted in the burgeoning field of medicinal chemistry, where the introduction of halogen atoms, such as chlorine, onto aromatic rings was a common strategy to modulate the electronic and lipophilic properties of molecules, thereby influencing their biological activity and pharmacokinetic profiles. Early investigations into N-aryl-β-alanine derivatives explored their potential as intermediates in the synthesis of more complex molecules and as standalone pharmacologically active agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-(3-chlorophenyl)-beta-alanine is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 21617-14-1[1]
Appearance Solid (predicted)
XLogP3 2.6[1]

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of N-(3-chlorophenyl)-beta-alanine can be achieved through several strategic approaches, ranging from classical condensation reactions to more sophisticated modern catalytic methods. The choice of a particular synthetic route often depends on factors such as desired yield, purity, scalability, and stereochemical control.

Classical Synthetic Routes

The foundational methods for the synthesis of N-aryl-β-alanines, including the 3-chloro substituted derivative, rely on fundamental organic reactions.

One of the most direct and historically significant methods for the synthesis of N-(3-chlorophenyl)-beta-alanine is the aza-Michael addition. This reaction involves the nucleophilic addition of 3-chloroaniline to an acrylic acid derivative, such as methyl acrylate or acrylic acid itself.

Reaction Scheme:

Experimental Protocol (Illustrative):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline in a suitable solvent such as methanol or ethanol.

  • Addition of Reactant: To the stirred solution, add an equimolar amount of methyl acrylate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion. In some cases, a base catalyst may be employed to facilitate the addition.

  • Work-up and Ester Hydrolysis: After cooling, the solvent is removed under reduced pressure. The resulting crude ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

  • Isolation and Purification: Following hydrolysis, the reaction mixture is neutralized to precipitate the N-(3-chlorophenyl)-beta-alanine. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The choice of an ester of acrylic acid, such as methyl acrylate, is often preferred over acrylic acid itself in the initial addition step to avoid potential side reactions involving the carboxylic acid group. The subsequent hydrolysis step is a standard and effective method for converting the ester to the desired carboxylic acid.

Another classical approach involves the ring-opening of β-propiolactone with 3-chloroaniline. The strained four-membered ring of β-propiolactone is susceptible to nucleophilic attack, providing a direct route to the β-amino acid.

Reaction Scheme:

Experimental Protocol (Illustrative):

  • Reaction Setup: In a suitable reaction vessel, 3-chloroaniline is dissolved in an appropriate solvent.

  • Addition of β-Propiolactone: β-Propiolactone is added dropwise to the solution of 3-chloroaniline, often at a controlled temperature to manage the exothermic nature of the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to ensure complete reaction.

  • Isolation and Purification: Upon completion, the product may precipitate from the reaction mixture or can be isolated by solvent evaporation and subsequent purification techniques like recrystallization.

Trustworthiness and Self-Validation: The progress of these classical syntheses can be reliably monitored using techniques such as Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. The identity and purity of the final compound are confirmed through standard analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Diagram: Classical Synthetic Pathways

G cluster_0 Aza-Michael Addition cluster_1 β-Propiolactone Ring Opening 3-Chloroaniline_A 3-Chloroaniline Intermediate_Ester N-(3-chlorophenyl)-β-alanine Ester 3-Chloroaniline_A->Intermediate_Ester Base/Heat Acrylic_Ester Acrylic Acid Ester Acrylic_Ester->Intermediate_Ester Final_Product_A N-(3-chlorophenyl)-β-alanine Intermediate_Ester->Final_Product_A Hydrolysis 3-Chloroaniline_B 3-Chloroaniline Final_Product_B N-(3-chlorophenyl)-β-alanine 3-Chloroaniline_B->Final_Product_B Beta_Propiolactone β-Propiolactone Beta_Propiolactone->Final_Product_B

Caption: Classical synthetic routes to N-(3-chlorophenyl)-beta-alanine.

Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis has introduced more sophisticated and efficient techniques for the preparation of N-aryl-β-alanines. These methods often offer advantages in terms of reaction conditions, substrate scope, and the potential for asymmetric synthesis.

Recent advances in organometallic chemistry have enabled the use of transition metal catalysts, such as palladium and copper, to facilitate the formation of the C-N bond in N-aryl-β-alanines. While not a direct synthesis of the target molecule from simple precursors in one step, these methods are powerful for creating a diverse range of derivatives. For instance, a β-amino acid core could be coupled with an aryl halide in the presence of a suitable catalyst and ligand.

Conceptual Reaction Scheme:

Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is critical for the success of these cross-coupling reactions. The expertise of the synthetic chemist lies in optimizing these parameters to achieve high yields and selectivity, while minimizing side reactions. For example, the use of bulky electron-rich phosphine ligands can often enhance the efficiency of palladium-catalyzed C-N bond formation.

Potential Applications and Future Directions

N-(3-chlorophenyl)-beta-alanine and its derivatives are of interest in medicinal chemistry. The N-aryl-β-alanine scaffold is present in a variety of compounds with diverse biological activities. For instance, derivatives of N-aryl-β-alanines have been investigated for their potential as antibacterial and antifungal agents.[2]

The future development of N-(3-chlorophenyl)-beta-alanine and related compounds will likely focus on:

  • Asymmetric Synthesis: The development of efficient and scalable enantioselective syntheses to access chiral derivatives for pharmacological evaluation.

  • Library Synthesis: The use of modern synthetic methods to create libraries of related N-aryl-β-alanines for high-throughput screening against various biological targets.

  • Incorporation into Peptidomimetics: The use of N-(3-chlorophenyl)-beta-alanine as a building block to create novel peptidomimetics with enhanced stability and tailored biological activities.

Conclusion

N-(3-chlorophenyl)-beta-alanine represents a fascinating case study in the evolution of synthetic organic chemistry. From its probable origins in the application of classical reaction mechanisms to the potential for its synthesis via modern catalytic methods, this compound exemplifies the enduring quest for novel molecular architectures with potential applications in science and medicine. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering a valuable resource for researchers and professionals in the field.

References

  • Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12470919, 3-((3-Chlorophenyl)amino)propanoic acid. Retrieved January 15, 2026 from [Link].

  • Fisyuk, A. S., & Anfinogenov, V. A. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Aryl-β-Alanines via Michael Addition

Introduction: The Significance of N-Aryl-β-Alanines in Modern Drug Discovery N-Aryl-β-alanines are crucial structural motifs in medicinal chemistry and pharmaceutical development. As non-proteinogenic β-amino acids, they...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl-β-Alanines in Modern Drug Discovery

N-Aryl-β-alanines are crucial structural motifs in medicinal chemistry and pharmaceutical development. As non-proteinogenic β-amino acids, they serve as versatile building blocks for synthesizing a wide array of biologically active molecules and peptidomimetics.[1][2] Unlike their α-amino acid counterparts, peptides incorporating β-alanine residues often exhibit enhanced metabolic stability and resistance to enzymatic degradation, making them attractive candidates for therapeutic agents.[1][2] The applications of these compounds are extensive, ranging from their use as precursors for urease inhibitors in the treatment of Helicobacter pylori infections to components in anticancer, antiviral, and antipsychotic drugs.[3] Consequently, the development of efficient and reliable synthetic routes to N-aryl-β-alanines is a topic of significant interest for researchers in organic synthesis and drug development.

The aza-Michael addition, a specific type of Michael or conjugate addition, stands out as one of the most direct and effective strategies for preparing these valuable compounds.[1][3] This reaction involves the 1,4-addition of an amine nucleophile (an aniline derivative) to an α,β-unsaturated carbonyl compound, such as an acrylate.[4][5] This guide provides an in-depth overview of the underlying mechanism and offers detailed, field-proven protocols for the synthesis of N-aryl-β-alanines, designed for practical application in a research and development setting.

Mechanistic Insights: The Aza-Michael Reaction

The aza-Michael reaction is a conjugate addition process that forms a key carbon-nitrogen bond. The reaction is thermodynamically controlled and its success hinges on the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene (the Michael acceptor).[4][5]

The general mechanism proceeds through the following key steps:

  • Activation of the Michael Acceptor : While not always necessary, a catalyst (such as a Lewis acid) can activate the α,β-unsaturated carbonyl compound, making the β-carbon more electrophilic and susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the N-aryl amine (the Michael donor) attacks the electron-deficient β-carbon of the acrylate. This is the crucial C-N bond-forming step.

  • Proton Transfer & Tautomerization : An intermediate enolate is formed. A subsequent proton transfer, often facilitated by the solvent or a second molecule of the amine, leads to the final, stable β-amino acid ester product.[5][6]

The choice of catalyst is critical and can significantly influence reaction efficiency, yield, and selectivity. While the reaction can proceed without a catalyst, particularly with highly nucleophilic amines, various catalytic systems have been developed to enhance the reaction scope and performance, especially for less reactive aromatic amines.[7] These include Lewis acids (e.g., AlCl₃, CuBTC), Brønsted acids (e.g., trifluoromethylsulfonic acid), bases, and even enzymes like lipases for greener chemistry approaches.[3][8][9]

General Experimental Workflow

The synthesis of N-aryl-β-alanines via aza-Michael addition follows a reproducible and scalable workflow. The process involves the careful mixing of reagents, reaction under controlled conditions, and subsequent purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine N-Aryl Amine, Acrylate Ester, & Solvent add_catalyst Add Catalyst (e.g., Lewis Acid) prep_reagents->add_catalyst initiate_reaction Initiate Reaction (Stir at specified temperature) add_catalyst->initiate_reaction monitor_progress Monitor Progress (TLC, GC/MS) initiate_reaction->monitor_progress quench Quench Reaction (if necessary) monitor_progress->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for the synthesis of N-aryl-β-alanines.

Detailed Experimental Protocols

Here we present two robust protocols for the synthesis of N-aryl-β-alanine derivatives. Protocol 1 utilizes a heterogeneous Lewis acid catalyst under solvent-free conditions, offering advantages in terms of catalyst recyclability and reduced environmental impact. Protocol 2 employs a biocatalytic approach, which is ideal for applications requiring green reaction conditions.

Protocol 1: Heterogeneous Catalysis using Silica-Supported Aluminum Chloride

This protocol is adapted from methodologies employing solid-supported Lewis acids, which facilitate easy catalyst removal and high product yields.[9] Silica-supported aluminum chloride is an effective and chemoselective catalyst for this transformation.

Materials and Equipment:

  • Aniline (or substituted aniline)

  • Methyl acrylate (or other acrylate ester)

  • Silica-supported aluminum chloride (catalyst)

  • Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up (separatory funnel, flasks)

  • Ethyl acetate, Hexane (for chromatography)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup : In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-aryl amine (e.g., aniline, 5.0 mmol, 1.0 eq.).

  • Reagent Addition : To the flask, add the acrylate ester (e.g., methyl acrylate, 6.0 mmol, 1.2 eq.). The slight excess of the acrylate ensures complete consumption of the amine.

  • Catalyst Introduction : Add the silica-supported aluminum chloride catalyst (e.g., 0.1 g per 5 mmol of amine). The optimal catalyst loading may need to be determined empirically.

  • Reaction Execution : Stir the heterogeneous mixture vigorously. For aromatic amines, heat the reaction to 60-80°C.[9][10] The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting amine spot is no longer visible (typically 2-6 hours).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Catalyst Removal : Filter the mixture through a short pad of celite or silica gel to remove the solid-supported catalyst. Wash the pad with an additional portion of ethyl acetate (10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure N-aryl-β-alanine ester.

Protocol 2: Biocatalytic Synthesis Using Immobilized Lipase in Continuous Flow

This protocol leverages the catalytic promiscuity of lipases for aza-Michael additions, offering a green and efficient alternative to traditional chemical catalysts.[3][11] A continuous-flow setup provides excellent control over reaction parameters and allows for high-throughput synthesis.

Materials and Equipment:

  • Aromatic amine

  • Acrylate ester

  • Immobilized Lipase (e.g., Lipase TL IM from Thermomyces lanuginosus)

  • Methanol (solvent)

  • Microreactor system or packed-bed reactor

  • Syringe pumps

  • Back pressure regulator

  • Thermostatted column oven or water bath

  • Collection vial

  • HPLC or GC-MS for analysis

Step-by-Step Procedure:

  • Reactor Preparation : Pack a microreactor or a suitable column with the immobilized lipase. Ensure the packing is uniform to avoid channeling.

  • Reagent Solution Preparation : Prepare a stock solution of the aromatic amine (e.g., 0.1 M) and the acrylate ester (e.g., 0.2 M, 2.0 eq.) in methanol. The higher concentration of the acrylate drives the reaction equilibrium towards the product.

  • System Setup : Equilibrate the packed reactor with methanol at the desired reaction temperature (e.g., 40-50°C) using a syringe pump.

  • Reaction Execution : Pump the prepared reagent solution through the reactor at a defined flow rate. The residence time is a critical parameter and should be optimized (e.g., starting with a 30-minute residence time).[3]

  • Product Collection : Collect the effluent from the reactor outlet after the system has reached a steady state (typically after 3-5 reactor volumes have passed through).

  • Analysis and Purification : The product yield in the collected solution can be determined directly by HPLC or GC-MS analysis. For isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography if necessary, although this method often yields very clean product streams.

Data Summary and Performance Comparison

The choice of synthetic strategy can significantly impact reaction outcomes. The following table summarizes representative data from the literature for different catalytic systems.

Catalyst SystemMichael Donor (Amine)Michael AcceptorConditionsTimeYield (%)Reference
KOtBu Aromatic AminesAcrylatesNot specifiedNot specifiedGood[3]
HOTf Aromatic AminesAcrylatesNot specified4 hGood[3]
CuBTC (MOF) Anilinen-Butyl AcrylateRoom Temp.Not specifiedHigh (83-99%)[8]
Silica-AlCl₃ AnilineMethyl Acrylate60°C, Solvent-free4 h~90%[9]
Lipase TL IM Various AnilinesAcrylates50°C, Methanol (Flow)30 minExcellent[3]
None Aniline3-Penten-2-one80°C, Neat4 hNot specified[10]

Causality Behind Experimental Choices:

  • Catalyst : Lewis acids like AlCl₃ or CuBTC activate the acrylate, making it more electrophilic, which is crucial for the less nucleophilic aromatic amines.[8][9] In contrast, biocatalysts like lipase operate under mild, green conditions and can offer high selectivity.[3]

  • Solvent : Solvent-free conditions, as in Protocol 1, are environmentally friendly and can accelerate reaction rates by increasing reagent concentration.[9] For the enzymatic reaction, a solvent like methanol is chosen for its ability to dissolve reactants without denaturing the enzyme.[3]

  • Temperature : Reactions are often heated to overcome the activation energy barrier, especially with less reactive anilines. However, enzymatic reactions have an optimal temperature range beyond which the enzyme denatures.[3][9]

  • Stoichiometry : Using a slight excess of the acrylate ester helps to ensure the complete conversion of the more valuable starting amine.

Conclusion and Outlook

The aza-Michael addition is a powerful and versatile tool for the synthesis of N-aryl-β-alanines. The protocols described herein, based on heterogeneous Lewis acid catalysis and modern biocatalysis, offer reliable and efficient pathways to these important pharmaceutical building blocks. The choice between these methods will depend on specific project requirements, including scale, desired purity, cost, and environmental considerations. As research continues, the development of even more active, selective, and sustainable catalytic systems will further streamline the production of these valuable compounds, accelerating the pace of drug discovery and development.

References

  • Davies, S. G., & Roberts, P. M. (2003). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron, 59(49), 9803.
  • Du, L.-H., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts, 10(4), 432. (Available at: [Link])

  • Yin, F., & Matziari, M. (2023). s Microwave Assisted Aza-michael Additions Towards β-amino Acids. Current Chinese Science, 3(3), 166-177.
  • Bhattacharjee, D., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. (Available at: [Link])

  • BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one.
  • Organic Synthesis. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (Available at: [Link])

  • Tamami, B., & Borujeni, K. P. (2010). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Synthetic Communications, 40(1), 133-144. (Available at: [Link])

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. (Available at: [Link])

  • BenchChem. (2025). Application Note: Experimental Protocols for Michael Addition Reactions.
  • Gu, B., et al. (2019). Probing the Mechanism of CAL-B-Catalyzed aza-Michael Addition of Aniline Compounds with Acrylates Using Mutation and Molecular Docking Simulations. ChemistrySelect, 4(13), 3848-3854. (Available at: [Link])

  • Steunenberg, P., et al. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry, 78(21), 10872-10881. (Available at: [Link])

  • Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Medicinal Chemistry Research, 23, 751-761. (Available at: [Link])

  • White, B. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. (Available at: [Link])

  • Kankanamge, D. N. R. (2022). A Review on β-alanine Biosynthesis. University of Kansas. (Available at: [Link])

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). (Available at: [Link])

  • Kankanamge, D. N. R. (2022). A Review on β-alanine Biosynthesis. University of Kansas. (Available at: [Link])

  • Thompson, A. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. (Available at: [Link])

  • S, S., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Theranostics, 6(1), 90-101. (Available at: [Link])

  • Organic Chemistry Portal. (n.d.). Michael Addition. (Available at: [Link])

  • Iriarte-Mesa, C., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. (Available at: [Link])

  • Zhou, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1276707. (Available at: [Link])

  • ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. (2010). ResearchGate. (Available at: [Link])

  • Alza, E., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(9), 3036-3047. (Available at: [Link])

  • Zhou, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11. (Available at: [Link])

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (Available at: [Link])

  • Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. (2024). ResearchGate. (Available at: [Link])

  • Borah, J. C., & Borah, R. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1424-1456. (Available at: [Link])

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Application

Experimental design for testing beta-amino acid derivatives in cell culture

Topic: Experimental Design for Testing Beta-Amino Acid Derivatives in Cell Culture Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Beta-Amino Acid Derivatives i...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Design for Testing Beta-Amino Acid Derivatives in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Beta-Amino Acid Derivatives in Drug Discovery

Beta-amino acids (β-AAs) and their derivatives represent a compelling class of molecules in medicinal chemistry and drug development.[1][2][3] Unlike their alpha-amino acid counterparts, the constituent building blocks of natural proteins, β-AAs possess an additional carbon atom in their backbone. This seemingly minor structural alteration confers significant advantages, most notably an increased resistance to proteolytic degradation.[1][3] This inherent stability makes peptides and small molecules incorporating β-AAs (β-peptides) more robust candidates for therapeutic development.[1][2]

Furthermore, β-AA derivatives have been shown to exhibit a wide spectrum of biological activities, including potential anticancer, antibacterial, antifungal, and antiviral properties.[1][2][4] Their ability to fold into stable, predictable secondary structures allows for the rational design of molecules that can mimic or disrupt biological pathways, making them valuable tools for targeting protein-protein interactions.[5]

This guide provides a comprehensive framework for the systematic evaluation of novel β-amino acid derivatives in a cell culture setting. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that the data generated is robust, reproducible, and mechanistically informative.

Part 1: Foundational Assay Design & Strategy

A successful in vitro evaluation campaign begins not at the bench, but with a strategic and well-considered experimental plan. Adopting a "Quality by Design" (QbD) approach, where the desired outcome informs every step of the process, is crucial for generating meaningful data.[6] This involves defining the biological question, selecting the appropriate tools, and understanding the limitations of the chosen system.

Selecting the Appropriate Cellular Model

The choice of cell line is the cornerstone of any in vitro experiment and directly impacts the clinical translatability of the findings.[7] The model must be chosen to appropriately reflect the biological context of the research question.

  • Disease-Relevant Cancer Cell Lines: For anticancer screening, immortalized cancer cell lines (e.g., HeLa, MCF-7, A549) are widely used. They are robust, easy to culture, and offer high throughput. However, it is crucial to recognize that these are often genetically divergent from primary tumors.[8]

  • Primary Cells: These cells are isolated directly from tissue and are not immortalized. They offer high physiological relevance but are often difficult to culture, have a limited lifespan, and can exhibit significant donor-to-donor variability.[7]

  • Induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types, offering a balance of physiological relevance and reproducibility, making them powerful tools for modeling specific diseases.[7]

Causality: The choice of cell model dictates the relevance of your results. Testing a potential neuroprotective agent on a liver cancer cell line, for example, would yield data with little to no translational value. The model must possess the biological pathways and characteristics you intend to modulate.

General Experimental Workflow

A logical, phased approach ensures that resources are used efficiently. A typical workflow progresses from broad screening to specific mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation A Dose-Response Assay (e.g., MTT) Determine IC50 B Apoptosis Assays (e.g., Caspase-3 Activity) A->B If cytotoxic C Pathway Analysis (e.g., Western Blot) B->C If apoptotic D Secondary Assays (e.g., Annexin V Staining) C->D E Advanced Models (e.g., 3D Spheroids) D->E

Caption: Phased experimental workflow for evaluating β-AA derivatives.

Protocol: Preparation of Test Compound Stock and Serial Dilutions

Accurate and consistent compound concentration is fundamental. All β-amino acid derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Stock Solution Preparation: Weigh the β-amino acid derivative powder accurately. Dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Mix thoroughly by vortexing until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Serial Dilution Plate: For a typical experiment, perform serial dilutions in cell culture medium immediately before treating the cells.

    • In a 96-well plate (the "dilution plate"), add 100 µL of complete culture medium to wells A2 through A10.

    • Add 200 µL of medium to well A1.

    • Calculate the volume of your 10 mM stock needed to make the highest desired concentration (e.g., 200 µM) in well A1. Add this small volume of stock to well A1 and mix thoroughly. This creates a 2X working stock of your highest concentration.

    • Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution across the plate to well A10. Do not add compound to wells designated as vehicle controls.

  • Cell Treatment: Transfer the desired volume (e.g., 100 µL) from the dilution plate to the corresponding wells of your cell plate, which already contains cells in 100 µL of medium, to achieve the final 1X concentration.

  • Vehicle Control: Ensure that the final concentration of DMSO in all wells, including the "untreated" or "vehicle" control wells, is identical and typically does not exceed 0.5% to avoid solvent-induced toxicity.[7]

Part 2: Primary Screening - Assessing Cytotoxicity and Viability

The initial goal of screening is to determine the concentration at which a β-amino acid derivative exerts a biological effect, specifically on cell viability or proliferation.[9][10][11] This provides a critical dose-response curve and the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.

The MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[12] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[13][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14][15]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12][16]

  • Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing the various concentrations of the β-amino acid derivative (prepared as described above) to the respective wells. Include vehicle control wells.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[13][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[12][13][15]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[14][16]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13][14]

Data Presentation and Analysis

Organize the absorbance data clearly. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Table 1: Example Data Layout for MTT Assay Results

Concentration (µM)Absorbance (OD 570nm) - Replicate 1Absorbance (OD 570nm) - Replicate 2Absorbance (OD 570nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle)1.2541.2881.2711.271100.0%
11.2011.2351.2181.21895.8%
51.0561.0891.0721.07284.4%
100.8120.8440.8290.82865.2%
250.6030.6310.6150.61648.5%
500.3450.3670.3550.35628.0%
1000.1550.1680.1600.16112.7%

Calculation: % Viability = (Average Absorbance of Treated Sample / Average Absorbance of Vehicle Control) * 100

The IC50 value can then be determined by plotting % Viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 3: Mechanistic Deep Dive - Investigating the Mode of Action

Observing cytotoxicity is only the first step. A deeper understanding requires investigating how the cells are dying. Apoptosis, or programmed cell death, is a common and highly regulated mechanism that many anticancer agents induce.[17]

Apoptosis and the Role of Caspase-3

Apoptosis is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, and DNA fragmentation.[18] A central component of this process is a family of proteases called caspases. Caspase-3 is a key "executioner" caspase; its activation leads to the cleavage of critical cellular proteins, ultimately resulting in cell death.[18][19] Therefore, measuring Caspase-3 activity is a direct indicator of apoptosis.[20]

G Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 activates Intrinsic Intrinsic Pathway (Mitochondrial Stress) Casp9 Caspase-9 Intrinsic->Casp9 activates Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 activates Casp9->Casp3 activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Detailed Protocol: Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3 by measuring the cleavage of a specific peptide substrate, DEVD, which is conjugated to a colorimetric reporter molecule, p-nitroaniline (p-NA).[20][21] When cleaved by active Caspase-3, the p-NA is released and produces a yellow color that can be measured spectrophotometrically.[21]

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate or T-25 flask and treat with the β-amino acid derivative at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 12, 24 hours). Include a vehicle control.

    • Harvest the cells (by scraping for adherent cells or centrifugation for suspension cells).[19]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[19][20]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[19]

    • Carefully collect the supernatant, which contains the cell lysate, and place it in a fresh, pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA Protein Assay to ensure equal protein loading in the subsequent steps.[22][23] (See Protocol 3.4).

  • Caspase Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume of each well to be equal using the cell lysis buffer.

    • Prepare a reaction mix containing reaction buffer and DTT, as specified by the kit manufacturer.[20]

    • Add 50 µL of the reaction mix to each well containing lysate.

    • Add 5 µL of the DEVD-p-NA substrate to each well.[19]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[19][20]

  • Data Acquisition:

    • Measure the absorbance at 400-405 nm using a microplate reader.[20][21]

    • The fold-increase in Caspase-3 activity can be calculated by comparing the absorbance readings from the treated samples to the vehicle control.

Western Blotting for Signaling Pathway Analysis

To further validate the mechanism, Western blotting can be used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins within a signaling pathway.[24] For example, one could measure the cleavage of Poly (ADP-ribose) polymerase (PARP), a known substrate of Caspase-3, or the phosphorylation status of proteins in upstream survival pathways like Akt.

Detailed Protocols: Western Blotting Workflow

Protocol 3.4.1: Cell Lysate Preparation for Western Blotting

  • Treat cells as described in step 3.2.1.

  • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells off the plate and transfer the cell suspension to a microcentrifuge tube.[25]

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is your total protein lysate.

Protocol 3.4.2: Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive colorimetric method for quantifying total protein concentration.[22] It relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA, which produces a purple-colored complex that absorbs light at 562 nm.

  • Standard Preparation: Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin, BSA) ranging from 20 to 2,000 µg/mL.[23]

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[22][23]

  • Assay Procedure (Microplate):

    • Pipette 10-25 µL of each standard and unknown sample (your cell lysates) into separate wells of a 96-well plate.[22][23]

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[22][23]

    • Cover the plate and incubate at 37°C for 30 minutes.[22][23][26]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm on a plate reader.[22][23][26]

  • Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use this curve to determine the protein concentration of your unknown samples.

Protocol 3.4.3: SDS-PAGE and Western Blotting

  • Sample Preparation: Based on the BCA assay results, calculate the volume of each lysate needed to obtain equal amounts of protein (e.g., 20-40 µg per lane). Mix this volume with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate proteins by size.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[25]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.[27]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[25][27] The antibody will bind specifically to the target protein.

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[25][27]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (which binds to the primary antibody) for 1 hour at room temperature.[25]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane.[27] The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the light signal using X-ray film or a digital imaging system to visualize the protein bands.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Pierce BCA Protein Assay Protocol V.2. (2018). University of Iowa. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Bicinchoninic Acid (BCA) Protein Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • METHODS FOR THE DETECTION OF APOPTOSIS. (n.d.). ResearchGate. Retrieved from [Link]

  • Caspase Protocols in Mice. (n.d.). PubMed Central - NIH. Retrieved from [Link]

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  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.). MDPI. Retrieved from [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). Hilaris Publisher. Retrieved from [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]

  • Apoptosis Analysis by Imaging. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central - NIH. Retrieved from [Link]

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Method

Application Notes and Protocols for N-(3-chlorophenyl)-beta-alanine in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of β-Alanine Analogs in Oncology Metabolic reprogramming is a well-established hallmark of cancer, presenting a promising frontier for therapeutic intervention. β-Alanine, a natura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of β-Alanine Analogs in Oncology

Metabolic reprogramming is a well-established hallmark of cancer, presenting a promising frontier for therapeutic intervention. β-Alanine, a naturally occurring beta-amino acid, has garnered attention for its anti-tumor properties, which are primarily linked to its role as a precursor to carnosine.[1][2] Carnosine functions as an intracellular buffer, and its synthesis from β-alanine has been shown to impede cancer cell proliferation and migration.[1] Furthermore, β-alanine can modulate cellular energetics by suppressing both aerobic glycolysis (the Warburg effect) and oxidative metabolism, leading to a reduction in the total metabolic rate and a less acidic tumor microenvironment.[3][4][5]

This document provides a detailed guide for the investigation of a novel synthetic analog, N-(3-chlorophenyl)-beta-alanine. The introduction of a 3-chlorophenyl group to the β-alanine backbone is hypothesized to enhance its lipophilicity, potentially increasing cellular uptake and interaction with intracellular targets. These application notes and protocols are designed for researchers in oncology and drug development to systematically evaluate the anti-cancer efficacy and mechanism of action of N-(3-chlorophenyl)-beta-alanine in various cancer cell line models.

Hypothesized Mechanism of Action

The anti-cancer effects of N-(3-chlorophenyl)-beta-alanine are postulated to be multi-faceted, leveraging the known activities of the parent β-alanine molecule with potential enhancements from the chlorophenyl moiety. The primary hypothesized mechanisms include:

  • Metabolic Reprogramming: Similar to β-alanine, the derivative is expected to interfere with cancer cell metabolism, potentially by reducing lactate production and decreasing extracellular acidification.[3] This can lead to a reduction in the invasive potential of cancer cells.

  • Induction of Apoptosis: By disrupting cellular metabolism and creating intracellular stress, N-(3-chlorophenyl)-beta-alanine may trigger programmed cell death. This could occur through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and subsequent caspase activation.[6][7]

  • Inhibition of Cell Proliferation and Migration: The compound is expected to exhibit cytostatic or cytotoxic effects, leading to a reduction in cancer cell growth.[1][8] Furthermore, by altering cellular energetics, it may impair the migratory and invasive capabilities of cancer cells.[3]

The following diagram illustrates the proposed signaling pathway through which N-(3-chlorophenyl)-beta-alanine may exert its anti-tumor effects.

G cluster_0 Cellular Uptake and Metabolic Interference cluster_1 Apoptotic Signaling Cascade cluster_2 Cellular Outcomes N-(3-chlorophenyl)-beta-alanine N-(3-chlorophenyl)-beta-alanine Metabolic_Stress Metabolic Stress (Reduced Glycolysis & ATP) N-(3-chlorophenyl)-beta-alanine->Metabolic_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) Metabolic_Stress->Bcl2_Family Proliferation_Inhibition Decreased Cell Proliferation Metabolic_Stress->Proliferation_Inhibition Migration_Inhibition Decreased Cell Migration Metabolic_Stress->Migration_Inhibition Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation (Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of N-(3-chlorophenyl)-beta-alanine in cancer cells.

Experimental Protocols

The following protocols provide a framework for the initial characterization of N-(3-chlorophenyl)-beta-alanine in a selected cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for hepatocellular carcinoma).

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of N-(3-chlorophenyl)-beta-alanine on cancer cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-(3-chlorophenyl)-beta-alanine

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of N-(3-chlorophenyl)-beta-alanine in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control0.8500.045100
0.10.8350.05198.2
10.7980.04893.9
100.6230.03973.3
500.4310.03150.7
1000.2150.02525.3
2000.1020.01812.0
Protocol 2: Wound Healing Assay for Cell Migration

This protocol assesses the effect of N-(3-chlorophenyl)-beta-alanine on the migratory capacity of cancer cells.

Materials:

  • Selected cancer cell line

  • 6-well or 12-well plates

  • P200 pipette tips or a wound healing insert

  • N-(3-chlorophenyl)-beta-alanine at a sub-lethal concentration (e.g., IC25 from the MTT assay)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile P200 pipette tip, create a straight scratch through the center of the monolayer. Alternatively, use a commercially available wound healing insert.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the sub-lethal concentration of N-(3-chlorophenyl)-beta-alanine or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • N-(3-chlorophenyl)-beta-alanine at the IC50 concentration

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-(3-chlorophenyl)-beta-alanine at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow

The following diagram outlines a comprehensive workflow for the initial investigation of N-(3-chlorophenyl)-beta-alanine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis & Interpretation Cell_Culture Cancer Cell Line Selection & Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Migration_Assay Wound Healing Assay (at sub-lethal dose) MTT_Assay->Migration_Assay Apoptosis_Assay Annexin V/PI Staining (at IC50 dose) MTT_Assay->Apoptosis_Assay Data_Analysis Data Analysis, Interpretation & Future Directions Migration_Assay->Data_Analysis Western_Blot Western Blot Analysis (e.g., Bcl-2, Bax, Caspase-3) Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating N-(3-chlorophenyl)-beta-alanine.

References

  • Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes. PubMed Central. [Link]

  • β-Alanine-induced cell viability of normal and cancer cell (renal and...). ResearchGate. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

  • Advances in the synthesis of β-alanine. Frontiers. [Link]

  • Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. PubMed. [Link]

  • Inhibition of the Tcf/beta-catenin complex increases apoptosis and impairs adrenocortical tumor cell proliferation and adrenal steroidogenesis. Oncotarget. [Link]

  • β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. PubMed. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

  • Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness Through Alterations In Metabolism and Cellular Acidity In Vitro. Molecular Cancer. [Link]

  • β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. PubMed Central. [Link]

  • Novel Anti-Cancer Peptides Comprising Three Amino Acids. ResearchGate. [Link]

  • (PDF) β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. ResearchGate. [Link]

  • Cell Viability Assay Protocol Researchgate. vigo-avocats. [Link]

  • Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. PubMed Central. [Link]

  • beta-Alanine (Compound). Exposome-Explorer. [Link]

  • β-Alanine intercede metabolic recovery for amelioration of human cervical and renal tumors. Springer. [Link]

  • Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. MDPI. [Link]

  • Targeting apoptotic pathways for cancer therapy. JCI Insight. [Link]

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Application

Application Note: Comprehensive NMR-Based Structural Characterization of N-(3-chlorophenyl)-beta-alanine

Introduction N-(3-chlorophenyl)-beta-alanine is a substituted beta-amino acid derivative. As with many specialized organic molecules used in drug discovery and materials science, unambiguous confirmation of its chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-chlorophenyl)-beta-alanine is a substituted beta-amino acid derivative. As with many specialized organic molecules used in drug discovery and materials science, unambiguous confirmation of its chemical structure is a critical prerequisite for further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of such molecules in solution.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the suite of NMR techniques required for the thorough characterization of N-(3-chlorophenyl)-beta-alanine. The methodologies detailed herein are designed to be a self-validating system, where a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unequivocal evidence for the molecular structure. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the analytical workflow.

Predicted Molecular Structure and NMR Analysis

A robust NMR analysis begins with a theoretical examination of the target molecule. The structure of N-(3-chlorophenyl)-beta-alanine, with its distinct aromatic and aliphatic regions, predicts a unique NMR fingerprint.

Molecular Structure:

(Note: Atom numbering is for assignment purposes only)

  • ¹H NMR: We anticipate signals from the aromatic protons on the chlorophenyl ring, the N-H proton, and the two methylene groups (-CH₂-) and the methine proton (-CH-) of the beta-alanine backbone. The aromatic protons will exhibit complex splitting patterns due to their coupling relationships. The aliphatic protons should appear as distinct multiplets.

  • ¹³C NMR: The spectrum should reveal signals for the six unique aromatic carbons (two of which are quaternary), the carbonyl carbon of the carboxylic acid, and the two carbons of the ethyl chain.

  • 2D NMR: These experiments are crucial for assembling the molecular fragments. COSY will map proton-proton couplings within the beta-alanine backbone.[3][4][5][6] HSQC will directly link protons to their attached carbons.[7][8][9][10] HMBC will be the key to connecting the chlorophenyl ring to the beta-alanine moiety through long-range (2-3 bond) proton-carbon correlations.[11][12][13]

Experimental Workflow

The logical flow of experiments is designed to build a complete structural picture, with each step providing data that informs the next.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR Initial Survey TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Resolve Ambiguities Processing Data Processing TwoD_NMR->Processing Generate Spectra Interpretation Spectral Interpretation Processing->Interpretation Assign Signals Structure Structure Confirmation Interpretation->Structure Final Validation

Caption: Overall experimental workflow for NMR characterization.

Detailed Protocols

Sample Preparation

The quality of the final NMR spectrum is critically dependent on proper sample preparation. A homogeneous solution free of particulate matter and paramagnetic impurities is essential.[14]

  • Analyte: N-(3-chlorophenyl)-beta-alanine

  • Mass: 10-20 mg for a comprehensive suite of 1D and 2D experiments.[15][16] For ¹H NMR alone, 1-5 mg is often sufficient.[14][17]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic molecules and to exchange with labile protons (NH and OH), allowing for their observation. Deuterated chloroform (CDCl₃) is an alternative if the compound is sufficiently soluble.

  • Volume: 0.6 - 0.7 mL of deuterated solvent.[17]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Scratched or chipped tubes can degrade magnetic field homogeneity and spectral resolution.[15]

Protocol:

  • Weigh 15 mg of N-(3-chlorophenyl)-beta-alanine directly into a small, clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Using a clean Pasteur pipette, transfer the solution into a labeled 5 mm NMR tube. Avoid transferring any solid particles.[17]

  • Cap the NMR tube securely. If using a volatile solvent or for long-term storage, sealing the cap with parafilm is recommended.[18]

1D NMR Data Acquisition

One-dimensional spectra provide the foundational information on chemical shifts and proton coupling.

¹H NMR Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆).

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire the ¹H spectrum with standard parameters (e.g., on a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16-32 (adjust based on concentration).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

¹³C NMR Protocol:

  • Use the same locked and shimmed sample.

  • Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.

  • Pulse Program: Standard proton-decoupled (zgpg30).

  • Number of Scans (NS): 1024-4096. Due to the low natural abundance of ¹³C, more scans are required.

  • Relaxation Delay (D1): 2 seconds.

2D NMR Data Acquisition

Two-dimensional experiments are essential for assembling the full molecular structure by revealing through-bond connectivities.[3]

¹H-¹H COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify protons that are spin-coupled to each other, typically over 2-3 bonds. This is ideal for mapping out the aliphatic backbone.[4][19]

  • Pulse Program: cosygpqf (or equivalent gradient-selected sequence).

  • Number of Scans (NS): 4-8 per increment.

  • Increments (F1 dimension): 256-512.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Purpose: To correlate protons directly to the carbons they are attached to (one-bond correlation).[3][8][9][20]

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent phase-edited sequence to distinguish CH/CH₃ from CH₂ signals).

  • Number of Scans (NS): 2-4 per increment.

  • Increments (F1 dimension): 256.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Purpose: To identify long-range correlations between protons and carbons over 2-4 bonds. This is critical for connecting disparate parts of the molecule, such as the aromatic ring and the aliphatic chain.[11][12][13][21]

  • Pulse Program: hmbcgplpndqf.

  • Number of Scans (NS): 8-16 per increment.

  • Increments (F1 dimension): 256.

Data Processing and Interpretation

Raw NMR data (Free Induction Decay, FID) must be processed to generate interpretable spectra.

Processing Steps:

  • Fourier Transformation: Converts the time-domain FID into a frequency-domain spectrum.[22]

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Corrects for any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Interpretation Strategy:

G H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Proton Shifts C13 ¹³C NMR C13->HSQC Carbon Shifts HMBC HMBC COSY->HMBC Fragment Confirmation HSQC->HMBC Anchor Points Structure Final Structure HMBC->Structure Assemble Skeleton

Caption: Logic diagram for spectral interpretation.

  • Analyze ¹H Spectrum: Identify the aromatic region (typically δ 7.0-8.0 ppm) and the aliphatic region (δ 2.5-4.5 ppm). Integrate the peaks to determine proton ratios.

  • Analyze ¹³C Spectrum: Identify the carbonyl carbon (>170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (30-60 ppm).

  • Interpret COSY: Look for cross-peaks connecting Hα' and Hβ. This confirms the beta-alanine backbone connectivity.[5][6]

  • Interpret HSQC: Use the HSQC spectrum to definitively assign each proton signal to its directly attached carbon. For example, the proton signal at ~3.5 ppm will show a correlation to the carbon signal at ~45 ppm, identifying them as the Cα'H group.[7][10]

  • Interpret HMBC: This is the final step to assemble the puzzle. Key expected correlations are:

    • From the NH proton to carbons C1' and Cα'.

    • From the Hα' protons to carbons Cβ, C1', and the carbonyl carbon.

    • From the Hβ protons to Cα' and the carbonyl carbon.

    • From aromatic protons to adjacent and quaternary aromatic carbons. These long-range correlations provide unequivocal proof of the complete molecular structure.[12][23]

Summary of Expected NMR Data

The following table summarizes the anticipated NMR data for N-(3-chlorophenyl)-beta-alanine in DMSO-d₆. (Note: Chemical shifts are predictive and may vary slightly based on experimental conditions).

Assignment¹H δ (ppm), Multiplicity¹³C δ (ppm)Key HMBC Correlations (from H to C)
COOH~12.3, br s~172.5-
NH~8.0, t-C1', Cα'
C2'-H~7.3, s~120.0C4', C6', C1'
C4'-H~7.2, d~122.0C2', C6', C5'
C5'-H~6.8, t~118.0C3', C1'
C6'-H~6.7, d~117.0C2', C4', C1'
C1'-~145.0-
C3'-~133.0-
Cα'-H~3.4, q~45.0Cβ, COOH, C1'
Cβ-H₂~2.6, t~35.0Cα', COOH

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete and unambiguous structural characterization of N-(3-chlorophenyl)-beta-alanine. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the identity and purity of their compound, a crucial step in any scientific endeavor. The combination of COSY, HSQC, and HMBC experiments forms a self-validating workflow that leaves no ambiguity in the final structural assignment.

References

  • Wikipedia contributors. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • Georgia State University. (2023). Small molecule NMR sample preparation. [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY. [Link]

  • Chemistry For Everyone. (2023). What Is HMBC NMR?[Link]

  • Chemistry For Everyone. (2023). What Is HSQC NMR?[Link]

  • Chemistry For Everyone. (2023). What Is COSY NMR?[Link]

  • Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • The MetaRbolomics Project. NMR data handling and (pre-)processing. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia contributors. (2023). Heteronuclear single-quantum correlation spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • eMagRes. NMR Data Processing. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Nature Communications. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • University of Colorado Boulder. NMR Sample Requirements and Preparation. [Link]

  • JoVE. 2D NMR: Overview of Heteronuclear Correlation Techniques. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022). HMBC. [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • YouTube. (2021). 1D and 2D NMR methods for small molecules. [Link]

  • RSC Publishing. (2018). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). [Link]

  • SpectraBase. L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). [Link]

  • PubChem. Beta-Alanine | C3H7NO2 | CID 239. [Link]

  • ACS Publications. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • International Journal of Peptide and Protein Research. (1983). 13C n.m.r. study of L-alanine peptides. [Link]

  • Oakwood Chemical. DL-β-(3-Chlorophenyl)alanine. [Link]

  • Wikipedia contributors. (2024). β-Alanine. Wikipedia, The Free Encyclopedia. [Link]

  • Exposome-Explorer. beta-Alanine (Compound). [Link]

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Method

Application Note: Quantitative Analysis of 3-(3-chloroanilino)propanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction 3-(3-chloroanilino)propanoic acid is a small molecule of interest in pharmaceutical development and chemical synthesis. As an aniline derivative, its accurate quantification in various matrices is crucial fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-chloroanilino)propanoic acid is a small molecule of interest in pharmaceutical development and chemical synthesis. As an aniline derivative, its accurate quantification in various matrices is crucial for pharmacokinetic studies, metabolite identification, and quality control.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for this task, making it the premier analytical technique for drug development workflows.[2][3] This application note provides a comprehensive, field-proven protocol for the robust analysis of 3-(3-chloroanilino)propanoic acid. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of mass spectra, providing a self-validating system for researchers and scientists.

Analyte Properties:

  • Chemical Formula: C₉H₁₀ClNO₂[4]

  • Monoisotopic Mass: 199.04 Da[4]

  • Structure:

    
    
    

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation, identification, and quantification of the target analyte. The workflow begins with sample preparation to remove interfering matrix components.[5] The cleaned sample is then injected into a High-Performance Liquid Chromatography (HPLC) system, where 3-(3-chloroanilino)propanoic acid is separated from other components based on its physicochemical properties. The analyte then elutes into the mass spectrometer's ionization source.

We will employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar small molecules, which converts the analyte in the liquid phase into gas-phase ions with minimal fragmentation.[6][7] The mass spectrometer first isolates the protonated precursor ion ([M+H]⁺) of our analyte. This precursor ion is then directed into a collision cell, where it undergoes Collision-Induced Dissociation (CID) by colliding with an inert gas.[8][9] This process fragments the precursor ion into characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), we can achieve exceptional selectivity and sensitivity for quantifying 3-(3-chloroanilino)propanoic acid.[10]

Experimental Protocols

Materials and Reagents
  • Analyte: 3-(3-chloroanilino)propanoic acid reference standard (>98% purity)

  • Internal Standard (IS): Isotope-labeled 3-(3-chloroanilino)propanoic acid (e.g., ¹³C₆-labeled) or a structurally similar compound with distinct mass (e.g., 3-(3-bromoanilino)propanoic acid).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • Sample Matrix: Human plasma (or other relevant biological fluid/matrix).

  • Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning high-protein matrices like plasma, making it suitable for high-throughput analysis.[11][12]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of the respective sample (plasma, standard, or QC) into the labeled tubes.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL in 50:50 ACN:Water) to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

3.3.1. Liquid Chromatography (LC)

A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like our analyte. A gradient elution ensures efficient separation and sharp peak shapes.[13]

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
3.5
4.5
4.6
6.0
3.3.2. Mass Spectrometry (MS)

Electrospray ionization in positive mode (ESI+) is selected because the secondary amine and carboxylic acid groups on the analyte can be readily protonated.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 450°C
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Optimization

The core of a quantitative MS method is the selection of specific and intense MRM transitions.[10] This involves infusing a standard solution of the analyte, identifying the precursor ion ([M+H]⁺), and then fragmenting it to find stable, high-intensity product ions.

  • Precursor Ion ([M+H]⁺): The monoisotopic mass of C₉H₁₀ClNO₂ is 199.04 Da. The protonated molecule will be m/z 200.0 . The presence of the chlorine isotope ³⁷Cl will result in an A+2 peak at m/z 202.0 with approximately one-third the intensity of the m/z 200.0 peak, which serves as a confirmation of the elemental composition.

  • Product Ions: Fragmentation is induced by CID. The collision energy (CE) must be optimized for each transition to maximize signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossDwell Time (ms)Collision Energy (eV)
3-(3-chloroanilino)propanoic acid (Quantifier)200.0154.0H₂O + CO5015 (Optimize)
3-(3-chloroanilino)propanoic acid (Qualifier)200.0126.0C₃H₅O₂ (Propanoic acid moiety)5025 (Optimize)
Internal Standard (Example)Dependent on ISDependent on IS-50Optimize

Workflow and Data Analysis

The overall experimental and data analysis process follows a logical sequence to ensure data integrity and accurate quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Ionize ESI+ Ionization Separate->Ionize Fragment CID Fragmentation (MRM) Ionize->Fragment Detect Detection Fragment->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow from sample preparation to final data reporting.

Data Processing Steps:

  • Peak Integration: Integrate the chromatographic peaks for the analyte and internal standard MRM transitions across all standards, QCs, and samples.

  • Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the nominal concentration of the calibration standards. Apply a linear regression (typically with 1/x² weighting) to generate the calibration curve. The curve should have a correlation coefficient (r²) > 0.99.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Fragmentation Pathway Analysis

Understanding the fragmentation of the parent molecule is key to developing a robust and specific MS method.[14] The proposed fragmentation for 3-(3-chloroanilino)propanoic acid ([M+H]⁺ at m/z 200.0) is based on fundamental chemical principles.[15][16]

Caption: Proposed fragmentation of protonated 3-(3-chloroanilino)propanoic acid.
  • m/z 200.0 → 154.0: This is a common fragmentation pathway for N-alkylated anilines. It likely involves the loss of water (18 Da) and carbon monoxide (28 Da) from the propanoic acid moiety, resulting in a stable vinyl-substituted chloroaniline fragment. This transition is often intense and specific, making it an excellent choice for quantification.

  • m/z 200.0 → 126.0: This transition corresponds to the cleavage of the bond between the nitrogen and the propanoic acid side chain, leading to the loss of the entire side chain as a neutral molecule (74 Da). The resulting m/z 126.0 ion represents the protonated 3-chloroaniline core. This provides high structural confirmation and serves as a good qualifier ion.

Conclusion

This application note details a selective and sensitive LC-MS/MS method for the quantitative analysis of 3-(3-chloroanilino)propanoic acid. The protocol, from sample preparation using protein precipitation to the optimized MRM transitions, provides a solid foundation for researchers in pharmaceutical analysis and related fields. The explained causality behind method choices and the detailed workflows are designed to ensure robust, reliable, and reproducible results.

References

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Technology Networks URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: Analyst (RSC Publishing) URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry URL: [Link]

  • Title: Electrospray ionization Source: Wikipedia URL: [Link]

  • Title: Unraveling the Mechanism of Electrospray Ionization Source: Analytical Chemistry URL: [Link]

  • Title: Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: LC-MS Method Development Source: Intertek URL: [Link]

  • Title: Method Development Considerations for the LC-MS/MS Analysis of Drugs Source: Separation Science URL: [Link]

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]

  • Title: LC/MS Applications in Drug Development Source: BioAgilytix Labs URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: Journal of Mass Spectrometry (PMC - NIH) URL: [Link]

  • Title: LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms Source: International Journal of Analytical Chemistry (PMC - NIH) URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]

  • Title: A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry Source: Wiley-VCH URL: [Link]

  • Title: Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative Source: PubMed URL: [Link]

  • Title: Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry Source: Longdom Publishing URL: [Link]

  • Title: Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes Source: ResearchGate URL: [Link]

  • Title: Collision-Induced Dissociation Source: National High Magnetic Field Laboratory URL: [Link]

  • Title: 3-((3-Chlorophenyl)amino)propanoic acid Source: PubChem URL: [Link]

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Application

Application Notes and Protocols for Developing Antimicrobial Assays for Propanoic Acid Derivatives

Introduction: The pH-Dependent Antimicrobial Potential of Propanoic Acid Derivatives Propanoic acid, a short-chain fatty acid, and its derivatives are gaining increasing attention as potential antimicrobial agents for th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pH-Dependent Antimicrobial Potential of Propanoic Acid Derivatives

Propanoic acid, a short-chain fatty acid, and its derivatives are gaining increasing attention as potential antimicrobial agents for therapeutic and preservation purposes.[1][2] Their efficacy is rooted in a fascinating and critical pH-dependent mechanism. Unlike many conventional antibiotics, the antimicrobial power of propanoic acid derivatives is profoundly influenced by the pH of their environment. This is due to the molecule's nature as a weak acid, with a pKa of approximately 4.87.[1][3]

At a pH below its pKa, propanoic acid exists predominantly in its un-dissociated, uncharged form (CH₃CH₂COOH). This lipid-soluble state allows it to readily diffuse across the bacterial cell membrane. Once inside the more neutral cytoplasm of the bacterium, the acid dissociates, releasing a proton (H⁺) and its corresponding anion (CH₃CH₂COO⁻). This process leads to two primary antimicrobial effects: a significant drop in the intracellular pH and an accumulation of the propionate anion, which can disrupt essential metabolic pathways.[2][3] This intracellular acidification and anionic stress ultimately inhibit bacterial growth and can lead to cell death.[2] Conversely, at a pH above the pKa, the molecule is predominantly in its charged, dissociated state, which cannot easily cross the lipid-rich bacterial membrane, rendering it significantly less effective.

This fundamental principle underscores the necessity of carefully designed and controlled assays when evaluating the antimicrobial properties of propanoic acid derivatives. Standard susceptibility testing media, such as Mueller-Hinton Broth (MHB), are typically buffered to a pH of 7.3 ± 0.1, a level at which the antimicrobial activity of these compounds would be severely underestimated.[4][5][6][7][8] Therefore, these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust antimicrobial assays tailored to the unique characteristics of propanoic acid derivatives, with a critical focus on pH control.

Foundational Protocol: Preparation of pH-Adjusted Mueller-Hinton Broth (MHB)

To accurately assess the antimicrobial potential of propanoic acid derivatives, it is imperative to perform assays in a medium with a pH that reflects the environment where these compounds are expected to be active (e.g., the slightly acidic environment of the skin or certain food matrices). This protocol details the preparation of pH-adjusted MHB.

Causality Behind Experimental Choices:

  • Buffer Selection: A biologically compatible buffer is essential to maintain a stable pH throughout the incubation period without exhibiting intrinsic antimicrobial activity. Citrate and acetate buffers are suitable choices for maintaining pH in the 5.0-6.0 range.[9]

  • pH Adjustment: The pH must be adjusted after autoclaving and cooling, as the pH of the media can shift during the heating and sterilization process.

  • Sterility: A sterile pH meter probe or sterile technique for taking aliquots for pH measurement is crucial to prevent contamination.

Protocol 1: Preparation of pH-Adjusted MHB

  • Prepare MHB: Prepare cation-adjusted Mueller-Hinton Broth according to the manufacturer's instructions.[5][6][7][8]

  • Sterilize: Autoclave the prepared MHB at 121°C for 15 minutes.

  • Cool: Allow the broth to cool to room temperature.

  • Adjust pH:

    • Aseptically transfer the MHB to a sterile container with a sterile magnetic stir bar.

    • Using a calibrated and sterile pH probe, or by aseptically removing small aliquots for measurement, monitor the pH of the broth.

    • Slowly add a sterile stock solution of an appropriate acid (e.g., 1M HCl or a sterile citrate buffer) dropwise while stirring until the desired pH (e.g., 5.5) is reached and stable.

  • Final Sterility Check (Optional but Recommended): Incubate a small aliquot of the final pH-adjusted MHB at 37°C for 24 hours to confirm sterility.

Core Antimicrobial Assays

The following section provides detailed protocols for three fundamental assays to characterize the antimicrobial profile of propanoic acid derivatives.

Assay 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.[5]

Workflow for MIC and MBC Determination

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Serial Dilutions of Propanoic Acid Derivative inoculate Inoculate 96-well Plate with Bacteria and Compound prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_media Prepare pH-Adjusted MHB prep_media->inoculate incubate_mic Incubate at 37°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24 hours plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 2: Broth Microdilution for MIC and MBC

  • Prepare Compound Plate:

    • Dispense 100 µL of pH-adjusted MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the propanoic acid derivative stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

  • Determine MBC:

    • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a standard, non-selective agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (typically corresponding to no more than a few colonies).[6][7]

Data Presentation: Representative MIC/MBC Data

Bacterial StrainATCC NumberpHMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292135.5641282
Escherichia coli259225.51282562
Pseudomonas aeruginosa278535.5256>512>2
Staphylococcus aureus292137.3>1024>1024-
Escherichia coli259227.3>1024>1024-

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Assay 2: Time-Kill Kinetics Assay

This assay provides insight into the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects over time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 3: Time-Kill Assay

  • Preparation:

    • Prepare a mid-logarithmic phase bacterial culture in pH-adjusted MHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pH-adjusted MHB.

    • Prepare separate flasks for a growth control (no compound) and for each concentration of the propanoic acid derivative to be tested (e.g., 1x, 2x, and 4x the MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto non-selective agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Assay 3: Anti-Biofilm Assay

Biofilms are structured communities of bacteria encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. This assay quantifies the ability of a propanoic acid derivative to inhibit biofilm formation or eradicate established biofilms.

Workflow for Crystal Violet Biofilm Assay

cluster_formation Biofilm Formation cluster_staining Staining and Quantification inoculate_biofilm Inoculate 96-well Plate with Bacteria and Compound in pH-Adjusted Growth Medium incubate_biofilm Incubate at 37°C for 24-48 hours (Static) inoculate_biofilm->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_excess Wash to Remove Excess Stain stain_cv->wash_excess solubilize Solubilize Bound Stain (e.g., with Acetic Acid) wash_excess->solubilize read_od Read Absorbance (OD at 590 nm) solubilize->read_od

Caption: Workflow for the crystal violet anti-biofilm assay.

Protocol 4: Crystal Violet Biofilm Assay

  • Biofilm Formation:

    • Add 100 µL of a diluted bacterial suspension (adjusted to ~1 x 10⁷ CFU/mL in pH-adjusted growth medium, e.g., TSB with glucose) to the wells of a 96-well flat-bottom plate.

    • Add 100 µL of the propanoic acid derivative at 2x the desired final concentration (or medium for controls).

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][12]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[12]

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at approximately 590 nm using a plate reader.[11]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of propanoic acid derivatives as antimicrobial agents. By acknowledging and controlling for the critical variable of pH, researchers can generate accurate and reproducible data that reflects the true potential of these compounds. Further investigations could explore the synergistic effects of these derivatives with other antimicrobial agents, their efficacy against a broader range of clinically relevant pathogens, and their performance in more complex models that mimic in vivo conditions.

References

  • PubChem. (n.d.). Propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nowak, A., et al. (2021). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. Molecules, 26(21), 6646. Available at: [Link]

  • FoodSafety.jp. (2023). How pH Influences Microbial Growth and Organic Acids as Antimicrobials. Retrieved from [Link]

  • Valle, J., et al. (2019). Synergistic Impacts of Organic Acids and pH on Growth of Pseudomonas aeruginosa: A Comparison of Parametric and Bayesian Non-parametric Methods to Model Growth. Frontiers in Microbiology, 10, 2999. Available at: [Link]

  • Hardy Diagnostics. (n.d.). CRITERION™ Mueller Hinton Broth. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Hosseini, S. Z., et al. (2019). Propionic Acid: Method of Production, Current State and Perspectives. Avicenna Journal of Medical Biotechnology, 11(1), 2–10. Available at: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link]

  • Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18884. Available at: [Link]

  • Wimley, W. C., et al. (2014). Activity and characterization of a pH-sensitive antimicrobial peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(8), 2015-2023. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

  • Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. Available at: [Link]

  • ResearchGate. (2017). Buffer for microbial growth medium at pH 5.0-5.5. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. Retrieved from [Link]

  • Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Retrieved from [Link]

  • Siddiqi, N., & Sheikh, F. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]

Sources

Method

Use of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid as a molecular probe

Application Note & Protocol Guide Use of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic Acid as a Molecular Probe for Kinase Activity Forward-Looking Statement This document describes the hypothetical application of 3-{[(...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Use of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic Acid as a Molecular Probe for Kinase Activity

Forward-Looking Statement

This document describes the hypothetical application of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid as a molecular probe for kinase activity. As of the date of this publication, there is a notable absence of direct scientific literature detailing the use of this specific compound for this purpose. The proposed applications and protocols are therefore based on the established roles of structurally related N-aryl-β-alanine derivatives in medicinal chemistry and the general principles of kinase inhibitor discovery.[1][2][3] This guide is intended to provide a forward-thinking framework for researchers to explore the potential of this and similar molecules as tools in signal transduction research and drug development.

Introduction: The Potential of N-Aryl-β-Alanine Scaffolds

N-aryl-β-alanine derivatives represent a class of compounds with significant potential in medicinal chemistry.[1][2] Their structural versatility allows for the synthesis of diverse libraries, which have been explored for various biological activities, including anticancer and antimicrobial effects.[2][3] A key application of such scaffolds is in the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecules that can modulate kinase activity are therefore invaluable as both therapeutic agents and as chemical probes to dissect complex signaling pathways.[5][6][7]

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid shares structural motifs with known kinase inhibitor scaffolds, suggesting its potential to interact with the ATP-binding site of kinases. The chloroanilino group can engage in hydrogen bonding and hydrophobic interactions within the kinase active site, while the propanoic acid moiety offers a vector for further chemical modification, for instance, to enhance solubility or to attach reporter groups.

This document outlines the hypothetical use of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid as a molecular probe to identify and characterize novel kinase inhibitors. We provide detailed protocols for both biochemical and cell-based assays to assess the compound's inhibitory potential and its effects on cellular signaling.

Physicochemical Properties of the Molecular Probe

A summary of the key physicochemical properties of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid and a related, simpler scaffold, 3-((3-Chlorophenyl)amino)propanoic acid, are presented in Table 1. These properties are essential for designing experiments, including determining appropriate solvent systems and predicting potential cell permeability.

Property3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid3-((3-Chlorophenyl)amino)propanoic acid
Molecular Formula C₁₀H₁₁ClN₂O₃C₉H₁₀ClNO₂
Molecular Weight 242.66 g/mol 199.63 g/mol [8]
CAS Number 33351-33-621617-14-1[8]
IUPAC Name 3-{[(3-chloroanilino)carbonyl]amino}propanoic acid3-(3-chloroanilino)propanoic acid[8]

Proposed Mechanism of Action as a Kinase Probe

We hypothesize that 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid may act as a competitive inhibitor at the ATP-binding site of certain kinases. The rationale for this proposed mechanism is based on the common strategy of designing kinase inhibitors that mimic the purine ring of ATP. The chloroanilino moiety can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many known kinase inhibitors. The overall shape and electronic properties of the molecule may allow it to fit within the hydrophobic pocket of the active site.

The diagram below illustrates the proposed competitive inhibition mechanism.

G cluster_0 Kinase Active Site cluster_1 Normal Reaction cluster_2 Inhibition by Molecular Probe Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation ATP_Site ATP Binding Site ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Probe 3-{[(3-Chloroanilino)carbonyl] amino}propanoic acid Probe->Kinase Competitively Binds

Caption: Proposed mechanism of competitive kinase inhibition.

Experimental Protocols

To investigate the potential of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid as a kinase inhibitor, a multi-step experimental approach is recommended. This begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess its effects in a more physiological context.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4] A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Objective: To determine the in vitro inhibitory activity of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions. Include wells with DMSO only as a negative control and a known inhibitor for the kinase as a positive control.

    • Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Prepare serial dilution of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid B Add compound, kinase, and substrate to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate for 1 hour C->D E Add ADP-Glo™ Reagent D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent F->G H Incubate for 30 minutes G->H I Measure luminescence H->I J Calculate % inhibition and IC₅₀ I->J

Caption: Workflow for the biochemical kinase inhibition assay.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This assay measures the phosphorylation of a known downstream substrate of the target kinase in cells.[9] A reduction in substrate phosphorylation upon treatment with the probe indicates cellular kinase inhibition.

Objective: To evaluate the ability of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid to inhibit a target kinase within a cellular environment.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid (dissolved in DMSO)

  • Cell culture medium and serum

  • Phospho-specific antibody for the substrate

  • Total protein antibody for the substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Lysis buffer

  • 96-well cell culture plates

  • Plate reader (e.g., for ELISA or Western blot imaging)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • Prepare dilutions of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a DMSO vehicle control.

    • Incubate the cells for a predetermined time (e.g., 2 hours) to allow for compound uptake and target engagement.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

  • Detection of Substrate Phosphorylation (ELISA-based):

    • Coat a new 96-well plate with a capture antibody for the total substrate protein.

    • Add the cell lysates to the coated plate and incubate to allow the substrate to bind.

    • Wash the plate and add the phospho-specific primary antibody.

    • Incubate, then wash and add the HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the percentage of inhibition of substrate phosphorylation relative to the DMSO control.

    • Determine the IC₅₀ value from a dose-response curve.

G A Seed cells in a 96-well plate B Treat cells with compound dilutions A->B C Incubate for 2 hours B->C D Lyse cells C->D E Detect phosphorylated substrate (e.g., ELISA) D->E F Normalize to total substrate E->F G Calculate % inhibition and IC₅₀ F->G

Caption: Workflow for the cell-based kinase activity assay.

Data Interpretation and Further Steps

The results from these assays will provide initial insights into the potential of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid as a kinase inhibitor probe. A potent IC₅₀ value in the biochemical assay would suggest direct interaction with the kinase. A corresponding potent IC₅₀ in the cell-based assay would indicate that the compound is cell-permeable and can engage its target in a physiological context.

Should this initial screening prove promising, further studies would be warranted, including:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Mechanism of Action Studies: To confirm competitive inhibition through kinetic assays.

  • Structural Biology: To obtain a co-crystal structure of the compound bound to the target kinase to guide further probe optimization.

Conclusion

While the use of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid as a molecular probe is currently speculative, its structural features suggest that it is a promising candidate for exploration as a kinase inhibitor. The protocols detailed in this application note provide a robust framework for investigating this potential. Such studies could not only validate this specific compound as a useful chemical tool but also pave the way for the development of novel therapeutics targeting kinase-driven diseases.

References

  • The Discovery and Utility of Chemical Probes in Target Discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Developing Kinase Inhibitors as Chemical Tools and Potential Drugs. (n.d.). ProQuest. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. (2016, January 21). PubMed. Retrieved from [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. (n.d.). PubMed Central. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • The importance of chemical probes in molecular and cell biology. (2023, October 4). FEBS Network. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed Central. Retrieved from [Link]

  • Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. (2023, August 1). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17). ACS Publications. Retrieved from [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014, July 15). ACS Publications. Retrieved from [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. (2014, October 1). ResearchGate. Retrieved from [Link]

  • Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 3-((3-Chlorophenyl)amino)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming common side reactions in Michael addition of 3-chloroaniline

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Michael addi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Michael addition reaction, specifically using 3-chloroaniline as the nucleophile. As a substituted aromatic amine, 3-chloroaniline presents unique challenges due to its electronic properties. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common side reactions and optimize your synthetic outcomes.

Section 1: Understanding the Core Challenges

This section addresses the fundamental difficulties associated with using 3-chloroaniline in aza-Michael additions.

Q1: Why is my Michael addition with 3-chloroaniline so sluggish compared to aliphatic amines?

A: The primary reason for the reduced reactivity of 3-chloroaniline is its lower nucleophilicity. This stems from two main electronic effects:

  • Resonance Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This reduces the electron density on the nitrogen, making it a weaker nucleophile compared to an aliphatic amine where the lone pair is localized.

  • Inductive Effect: The chlorine atom is an electron-withdrawing group. Through the inductive effect, it pulls electron density away from the aromatic ring, further deactivating it and reducing the nucleophilicity of the amino group.

Aromatic amines are generally considered poor nucleophiles for the aza-Michael reaction, and the presence of an electron-withdrawing substituent like chlorine exacerbates this issue.[1] Consequently, these reactions often require specific activation methods, such as catalysis or specialized solvents, to proceed efficiently.[2][3][4]

Q2: What are the most common side reactions I should anticipate and monitor for?

A: When performing a Michael addition with 3-chloroaniline, you should be vigilant for several common side reactions that can significantly impact your yield and purity.

  • Double Michael Addition (Bis-adduct Formation): The initial mono-adduct product still possesses an N-H proton. This secondary amine can act as a nucleophile and react with a second molecule of the Michael acceptor. This is often the most prevalent side reaction.

  • Oxidation: Anilines are susceptible to oxidation, which can be accelerated by air, light, or certain reaction conditions.[5] This leads to the formation of highly colored impurities, often causing the reaction mixture to darken.[6][7]

  • Polymerization of the Michael Acceptor: α,β-Unsaturated carbonyl compounds can undergo self-polymerization, especially under harsh conditions like high temperatures or in the presence of strong bases or initiators.

  • Retro-Michael Addition: The Michael addition is a reversible equilibrium.[8] If the resulting adduct is sterically hindered or electronically unstable, the reaction can revert to the starting materials, leading to low conversion rates.[9]

Below is a diagram illustrating the desired reaction pathway versus the most common side reaction, the double Michael addition.

G 3-Chloroaniline 3-Chloroaniline Mono-adduct Mono-adduct 3-Chloroaniline->Mono-adduct + Michael Acceptor (1,4-Addition) Acceptor_1 Michael Acceptor Acceptor_2 Michael Acceptor Bis-adduct Bis-adduct Mono-adduct->Bis-adduct + Michael Acceptor (Second Addition)

Caption: Desired mono-addition vs. competing bis-addition pathway.

Section 2: Troubleshooting Guide for Side Reactions

This section provides direct, actionable solutions to specific problems you may encounter during your experiment.

Q3: My primary impurity is the bis-adduct. How can I selectively form the mono-Michael adduct?

A: Suppressing the formation of the double Michael addition product is a common optimization goal. Several strategies can be employed, often in combination:

  • Control Stoichiometry: Use an excess of 3-chloroaniline relative to the Michael acceptor (e.g., 2 to 4 equivalents). Le Châtelier's principle dictates that this will increase the probability of the acceptor reacting with the primary amine starting material rather than the mono-adduct product.

  • Leverage Solvent Effects: The choice of solvent is critical and can dramatically influence selectivity.

    • Water: Can promote mono-addition exclusively for certain substrates.[1]

    • Fluorinated Alcohols (HFIP, TFE): These highly polar protic solvents can activate the Michael acceptor towards nucleophilic attack.[2] However, be aware that in some cases, they have been shown to favor the formation of bis-adducts.[10] Careful screening is necessary.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the additional activation energy needed for the less reactive mono-adduct (a secondary amine) to attack another acceptor molecule.

  • Catalyst Selection: Certain catalysts may favor mono-addition. Heterogeneous catalysts like silica-supported aluminum chloride have been used effectively for aza-Michael additions and can sometimes offer better selectivity.[3][4]

Q4: My reaction turns dark brown or black, and purification is difficult. What is causing this and how can I prevent it?

A: A dark color change is a strong indicator of aniline oxidation.[6][7] 3-Chloroaniline, like other anilines, is sensitive to air and can form complex, colored polymeric oxidation products.

Preventative Measures:

  • Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere of nitrogen or argon. This minimizes the aniline's exposure to atmospheric oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Use Fresh Reagents: 3-Chloroaniline can darken upon storage due to slow oxidation.[6][7] Using a freshly opened bottle or purifying stored aniline (e.g., by distillation) before use is recommended.

  • Avoid Excessive Heat: High temperatures can accelerate the rate of oxidation.

Q5: My conversion is very low, and I recover mostly starting materials. How can I drive the reaction forward?

A: Low conversion is typically due to the poor nucleophilicity of 3-chloroaniline and the reversibility of the reaction.

  • Catalysis is Key: Uncatalyzed reactions are often sluggish.[10] Consider using a catalyst to activate either the nucleophile or the electrophile.

    • Lewis Acids: Catalysts like AlCl₃, ZrCl₄, and LaCl₃ can coordinate to the carbonyl oxygen of the Michael acceptor, making the β-carbon more electrophilic and susceptible to attack.[3][4][11] Silica-supported aluminum chloride is an effective and reusable option.[3]

    • Ionic Liquids: Imidazolium chloride has been reported as a green and efficient catalyst for aza-Michael additions, though it may require elevated temperatures (e.g., 140 °C).[11]

    • Solvent as Promoter: Highly polar, protic fluorinated solvents like hexafluoroisopropanol (HFIP) can activate the Michael acceptor via strong hydrogen-bond donation, effectively acting as a promoter without an external catalyst.[2][10]

  • Increase Temperature: While this can promote side reactions, carefully increasing the temperature can overcome the activation energy barrier. Monitor the reaction closely by TLC to find the optimal balance between reaction rate and side product formation.

  • Address Reversibility (Retro-Michael): If the reaction is reversible, you need to shift the equilibrium towards the product.

    • Lower Temperature: The forward Michael addition is typically exothermic. Therefore, once the reaction has initiated, lowering the temperature will favor the thermodynamically more stable product.[8]

    • Trap the Product: If the product precipitates from the reaction mixture, this will drive the equilibrium forward.[9] You can screen different solvents to find one in which the starting materials are soluble but the product is not.

    • Trap the Intermediate: Adding an electrophilic trapping agent like trimethylsilyl chloride (TMSCl) can trap the intermediate enolate formed after the initial addition, preventing the reverse reaction.[9][12] This requires a subsequent workup step to hydrolyze the silyl enol ether.

The following workflow provides a decision-making guide for troubleshooting poor reaction outcomes.

G start Analyze Reaction Outcome (TLC, LCMS) main_issue Primary Issue? start->main_issue low_conv Low Conversion main_issue->low_conv Low Yield side_prod Side Products main_issue->side_prod Low Purity low_conv_cause Recovered Starting Material? low_conv->low_conv_cause side_prod_type Major Side Product? side_prod->side_prod_type low_conv_sol Increase Activation: - Add Catalyst (e.g., AlCl3) - Use Promoting Solvent (HFIP) - Increase Temperature low_conv_cause->low_conv_sol Yes decomp_sol Harsh Conditions? - Lower Temperature - Use Milder Catalyst low_conv_cause->decomp_sol No yes_sm Yes no_sm No (Decomposition?) bis_adduct Bis-Adduct side_prod_type->bis_adduct m/z = M + Acceptor oxidation Colored Impurities side_prod_type->oxidation Dark Color polymer Polymer side_prod_type->polymer Insoluble Material bis_adduct_sol Favor Mono-Adduct: - Use Excess Aniline - Lower Temperature - Screen Solvents (e.g., Water) bis_adduct->bis_adduct_sol oxidation_sol Prevent Oxidation: - Use Inert Atmosphere (N2/Ar) - Degas Solvents - Use Fresh Aniline oxidation->oxidation_sol polymer_sol Prevent Polymerization: - Lower Temperature - Control Reagent Addition Rate polymer->polymer_sol

Caption: Troubleshooting workflow for the Michael addition of 3-chloroaniline.

Section 3: Methodologies and Data

To assist in your experimental design, this section provides a generalized protocol and comparative data tables for solvent and catalyst selection.

Experimental Protocol: Catalyzed Aza-Michael Addition of 3-Chloroaniline

This is a representative protocol using a Lewis acid catalyst under solvent-free conditions, adapted from literature procedures.[3][4] It should be optimized for your specific Michael acceptor.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the reaction flask fitted with a magnetic stir bar, condenser, and nitrogen inlet. Purge the system with dry nitrogen for 10-15 minutes.

  • Reagent Charging: To the flask, add the silica-supported aluminum chloride catalyst (e.g., 0.2 g per mmol of aniline). Add 3-chloroaniline (1.2 equivalents) followed by the Michael acceptor (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Note: For aliphatic amines, this reaction may proceed at room temperature, but an aromatic amine requires heating.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. Stain the TLC plate with potassium permanganate or view under UV light.

  • Workup: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter to remove the heterogeneous catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-adduct.

Data Tables for Experimental Design

Table 1: Solvent Selection Guide for Aza-Michael Additions

SolventTypeKey CharacteristicsApplication Notes
Hexafluoroisopropanol (HFIP) Polar ProticStrong hydrogen bond donor, low nucleophilicity.Excellent for activating Michael acceptors, promoting addition of weak nucleophiles like anilines.[2][10]
Trifluoroethanol (TFE) Polar ProticStrong hydrogen bond donor.Similar to HFIP, effectively promotes the reaction.[2] Can sometimes favor bis-adducts.[1]
Water Polar ProticHigh polarity, hydrogen bonding.Can be an excellent choice for promoting mono-addition selectively.[1]
Methanol / Ethanol Polar ProticStandard protic solvents.Generally less effective than fluorinated alcohols for activating the acceptor with weak aniline nucleophiles.[2]
Toluene / Dichloromethane Apolar / Polar AproticNon-protic.Typically poor choices for uncatalyzed reactions as they do not activate the acceptor. Used in catalyzed reactions.
Solvent-Free N/AEnvironmentally friendly, high concentration.Effective when used with a solid catalyst like silica-supported AlCl₃.[3][4]

Table 2: Comparison of Common Catalyst Systems

Catalyst TypeExampleTypical ConditionsAdvantagesDisadvantages
Lewis Acid (Heterogeneous) Silica-Supported AlCl₃60 °C, Solvent-FreeReusable, easy to remove by filtration, mild conditions.[3]May not be suitable for all substrates.
Lewis Acid (Homogeneous) ZrCl₄, LaCl₃RT to elevated temp.High activity, numerous literature precedents.[11]Often requires anhydrous conditions, difficult to remove from product.
Ionic Liquid Imidazolium Chloride~140 °C, Neat"Green" catalyst, can be recyclable.[11]Requires high temperatures, may be expensive.
Organocatalyst Thiourea DerivativesRT, Aqueous or OrganicEnantioselective variants exist, mild conditions.[13]Catalyst loading can be high, may require specific substrate scope.
No Catalyst N/ART to RefluxRequires highly activating solvent (HFIP) or high pressure.[2][10]Limited applicability, can be sluggish.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can successfully overcome the common challenges associated with the Michael addition of 3-chloroaniline. Always prioritize safety and conduct small-scale test reactions to find the optimal conditions for your specific substrate combination.

References
  • D’Elia, D., et al. (2017). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, L., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules. Available at: [Link]

  • Pesson, V., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]

  • Das, B., et al. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Synthetic Communications. Available at: [Link]

  • Bhattacharjee, D., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. Available at: [Link]

  • De, S. K. (2007). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Request PDF on ResearchGate. Available at: [Link]

  • Das, B., et al. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis Online. Available at: [Link]

  • Unknown Author. (Date Unknown). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. ResearchGate. Available at: [Link]

  • Pesson, V., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Request PDF on ResearchGate. Available at: [Link]

  • Chemistry Steps. (Date Unknown). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Wikipedia. (Date Unknown). Michael addition reaction. Wikipedia. Available at: [Link]

  • International Programme on Chemical Safety. (1993). 3-CHLOROANILINE. IPCS INCHEM. Available at: [Link]

  • BYJU'S. (Date Unknown). Michael Addition Mechanism. BYJU'S. Available at: [Link]

  • Organic Chemistry Portal. (Date Unknown). Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2013). What are the best conditions for a Michael addition? ResearchGate. Available at: [Link]

  • PubChem. (Date Unknown). 3-Chloroaniline. PubChem. Available at: [Link]

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Ataman Kimya. (Date Unknown). 3-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • Carl ROTH. (Date Unknown). Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Available at: [Link]

  • Pearson. (Date Unknown). Michael Addition Practice Problems. Pearson. Available at: [Link]

  • Kim, J., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]

  • Various Authors. (Date Unknown). Trapping of the key Michael adduct with TMSCl from the addition of lithium enolates to trifluoromethylated acrylates. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of N-(3-chlorophenyl)-beta-alanine

Welcome to the technical support center for the synthesis and purification of N-(3-chlorophenyl)-beta-alanine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(3-chlorophenyl)-beta-alanine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to enhance the purity of your synthesized compound. Our approach is rooted in established chemical principles to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address some of the common issues encountered during the synthesis and purification of N-(3-chlorophenyl)-beta-alanine.

Question 1: My final product of N-(3-chlorophenyl)-beta-alanine is a brownish or yellowish oil/solid. How can I decolorize it?

Answer: Discoloration in the final product often arises from impurities formed during the synthesis, particularly if the reaction was carried out at high temperatures. These impurities can be colored byproducts or residual starting materials.

  • Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal. After dissolving your crude product in a suitable solvent (e.g., hot ethanol or methanol), add a small amount of activated charcoal (typically 1-5% by weight of your crude product). Heat the suspension to boiling for a few minutes, then perform a hot filtration to remove the charcoal. The purified compound should crystallize from the filtrate upon cooling. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.

  • Recrystallization: Often, the colored impurities are more soluble in the recrystallization solvent than your product. A carefully chosen solvent system for recrystallization can leave these impurities in the mother liquor, yielding a purer, colorless product.

Question 2: My ¹H NMR spectrum shows the presence of unreacted 3-chloroaniline and acrylic acid. What is the best way to remove these starting materials?

Answer: The presence of starting materials is a common issue, especially if the reaction has not gone to completion. Their removal is crucial for obtaining a pure product.

  • Acid-Base Extraction: You can exploit the different acid-base properties of your product and the starting materials. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the basic 3-chloroaniline by converting it into its water-soluble hydrochloride salt. Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic acrylic acid. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain your product.

  • Column Chromatography: If extraction is not sufficient, silica gel column chromatography is a highly effective method for separating the product from the starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar starting materials first, followed by your more polar N-(3-chlorophenyl)-beta-alanine product.

Question 3: I suspect the formation of a double addition product (a tertiary amine) as a significant impurity. How can I confirm its presence and remove it?

Answer: The formation of a bis-adduct, where two molecules of the acrylate react with one molecule of 3-chloroaniline, is a potential side reaction.

  • Spectroscopic Analysis: ¹H NMR and Mass Spectrometry (MS) are powerful tools to identify this impurity. In the ¹H NMR spectrum, you would expect to see more complex multiplets for the methylene protons of the beta-alanine backbone compared to your desired product. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the bis-adduct.

  • Purification Strategy: Column chromatography is the most reliable method to separate the desired secondary amine from the more substituted and often less polar tertiary amine byproduct. Careful selection of the eluent system is key to achieving good separation.

Workflow for Purification of N-(3-chlorophenyl)-beta-alanine

The following diagram illustrates a typical workflow for the purification of N-(3-chlorophenyl)-beta-alanine, starting from the crude reaction mixture.

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction conc Concentration extraction->conc crude_solid Crude Solid/Oil conc->crude_solid reflux Dissolve in Hot Solvent (e.g., Ethanol/Water) crude_solid->reflux charcoal Add Activated Charcoal (if colored) reflux->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Cool to Crystallize hot_filtration->cool filtration Filtration & Washing cool->filtration dry Drying filtration->dry mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor pure_product Pure N-(3-chlorophenyl)-beta-alanine dry->pure_product analysis Purity Analysis (NMR, HPLC) pure_product->analysis column_chroma Column Chromatography mother_liquor->column_chroma If significant product remains column_chroma->pure_product

Caption: Purification workflow for N-(3-chlorophenyl)-beta-alanine.

Detailed Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1] The choice of solvent is critical for successful recrystallization.

Objective: To purify crude N-(3-chlorophenyl)-beta-alanine to >98% purity.

Materials:

  • Crude N-(3-chlorophenyl)-beta-alanine

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of N-aryl-beta-amino acids. The compound should be soluble in the hot solvent mixture and sparingly soluble at room temperature or below.

  • Dissolution: Place the crude N-(3-chlorophenyl)-beta-alanine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Recrystallization Solvent Systems

The choice of solvent system is crucial for effective purification by recrystallization. The following table provides a summary of potential solvent systems for N-aryl-beta-amino acids.

Solvent SystemRatio (v/v)Expected PurityExpected YieldRemarks
Ethanol/WaterVariesGood to ExcellentModerate to HighGood for moderately polar compounds. The ratio needs to be optimized.
Methanol/WaterVariesGood to ExcellentModerate to HighSimilar to ethanol/water, but methanol is more polar.
Isopropanol-ModerateModerateA single solvent system that can be effective.
Ethyl Acetate/HexaneVariesGoodModerateGood for less polar impurities. The product may oil out if cooled too quickly.

Purity Determination

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of a compound and quantifying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify the presence of any impurities.[3]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, which helps in confirming its identity.

By following these guidelines and troubleshooting steps, researchers can significantly enhance the purity of their synthesized N-(3-chlorophenyl)-beta-alanine, ensuring the quality and reliability of their subsequent experiments.

References

  • White, B. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Retrieved from [Link]

  • Pirkle, W. H., & Hoekstra, M. S. (1984). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 298(2), 323–327. Retrieved from [Link]

  • Vallejos, G., et al. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. Retrieved from [Link]

  • Sorbe. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Vallejos, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). L-3-(p-Chlorophenyl)alanine. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128-4131. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of β-Amino Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in β-amino acid derivatives. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific reasoning to empower your research.

Introduction: The Permeability Challenge with β-Amino Acids

β-amino acids are valuable building blocks for peptidomimetics, foldamers, and other bioactive molecules due to their unique structural properties and resistance to proteolytic degradation. However, their increased structural complexity and potential for hydrogen bonding can often lead to poor passive diffusion across the lipid-rich cell membrane, a critical hurdle in drug development. This guide will walk you through diagnosing and addressing these permeability issues.

Part 1: Troubleshooting Guide - Low Cell Permeability

This section is designed to help you identify the root cause of poor permeability and select the most appropriate strategy to overcome it.

Initial Assessment: Is Permeability the Primary Issue?

Before modifying your lead compound, it's crucial to confirm that poor cell permeability is indeed the limiting factor for its biological activity.

Question: My β-amino acid derivative shows high potency in a cell-free assay (e.g., enzyme inhibition) but low activity in a cell-based assay. How can I confirm if this is a permeability issue?

Answer: This discrepancy is a classic indicator of poor membrane permeability. To confirm this, you should directly measure the intracellular concentration of your compound.

Experimental Protocol: Measuring Intracellular Compound Concentration using LC-MS/MS

  • Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and culture overnight.

  • Compound Incubation: Treat the cells with your β-amino acid derivative at a known concentration for a specific time course (e.g., 1, 4, and 24 hours). Include a vehicle control.

  • Cell Lysis & Extraction:

    • Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

    • Perform a protein precipitation step, typically by adding a cold organic solvent like acetonitrile, to separate the compound from cellular proteins.

    • Centrifuge the lysate and collect the supernatant containing your compound.

  • LC-MS/MS Analysis:

    • Prepare a standard curve of your compound in the same matrix (lysis buffer/acetonitrile) to allow for accurate quantification.

    • Analyze the collected supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the intracellular concentration.

  • Data Normalization: Normalize the intracellular concentration to the total protein content or cell number in each sample.

Interpreting the Results: If the intracellular concentration of your compound is significantly lower than the concentration required for activity in your cell-free assay, poor permeability is a likely culprit.

Diagram: Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Outcome & Next Steps A High Potency (Cell-Free Assay) C Poor Cell Permeability? A->C B Low Potency (Cell-Based Assay) B->C D Measure Intracellular Concentration (e.g., LC-MS/MS) C->D Test Hypothesis E Low Intracellular Concentration D->E Result F Sufficient Intracellular Concentration D->F Result G Implement Permeability Enhancement Strategies E->G Action H Investigate Other Mechanisms (e.g., Efflux, Target Engagement) F->H Action

Caption: Troubleshooting workflow for diagnosing poor cell permeability.

Part 2: Strategies for Enhancing Cell Permeability

Once poor permeability is confirmed, several strategies can be employed. These can be broadly categorized into chemical modifications and formulation approaches.

Chemical Modification Strategies

Question: What are the most common chemical modifications to improve the permeability of β-amino acid-containing peptides?

Answer: The goal of chemical modification is to increase the lipophilicity of the molecule or to mask polar functional groups that hinder its passage through the cell membrane.

  • N-Methylation: Replacing an N-H group with an N-CH3 group can have a dual effect. It reduces the number of hydrogen bond donors, which is favorable for membrane permeation, and it can also disrupt secondary structures that may be unfavorable for passive diffusion. However, be aware that N-methylation can also impact the compound's conformation and binding to its target.

  • Lipophilic Side Chains: Introducing non-polar, aliphatic, or aromatic side chains can increase the overall lipophilicity of the molecule. This is a classic strategy to improve membrane partitioning.

  • Prodrug Approaches: A polar functional group, such as a carboxylic acid or an amine, can be temporarily masked with a lipophilic moiety. This "prodrug" is designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell. A common example is the use of ester groups to mask carboxylic acids.

Table 1: Comparison of Chemical Modification Strategies

StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
N-Methylation Reduces hydrogen bond donors; disrupts rigid secondary structures.Can significantly improve permeability; relatively simple modification.May alter conformation and reduce target affinity.
Lipophilic Side Chains Increases overall lipophilicity (logP).Straightforward to implement synthetically.Can lead to non-specific binding and reduced solubility.
Prodrugs (e.g., Esterification) Masks polar groups to facilitate passive diffusion; cleaved intracellularly.Can provide a significant boost in permeability without altering the core structure of the active compound.Requires the presence of appropriate intracellular enzymes for activation; may have its own toxicity profile.
Formulation and Delivery Strategies

Question: My lead compound is highly potent, and I want to avoid chemical modifications. Are there other ways to get it into cells?

Answer: Yes, formulation-based approaches can be very effective, especially in a research or preclinical setting.

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can be conjugated to your β-amino acid derivative to facilitate its entry into cells. CPPs can utilize various uptake mechanisms, including direct translocation and endocytosis.

  • Liposomal Encapsulation: Encapsulating your compound within lipid-based nanoparticles (liposomes) can enable it to fuse with the cell membrane and release its cargo into the cytoplasm.

Diagram: Permeability Enhancement Strategies

G cluster_0 Core Compound cluster_1 Enhanced Permeability cluster_2 Strategies Core β-Amino Acid Derivative (Poor Permeability) Mod Chemical Modification (e.g., N-Methylation, Prodrug) Core->Mod Modify Form Formulation/Delivery (e.g., CPPs, Liposomes) Core->Form Formulate Permeable Intracellular Target Engagement Mod->Permeable Leads to Form->Permeable Leads to

Caption: Overview of strategies to enhance cell permeability.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose between different permeability assays like PAMPA and Caco-2?

A1: The choice depends on the stage of your research and the specific question you are asking.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is excellent for early-stage screening of large numbers of compounds to get a general idea of their lipophilicity and passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It is considered the gold standard for in vitro prediction of oral absorption because it accounts for both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein. Use this for lead compounds that are further along in development.

Q2: I've increased the lipophilicity of my compound, but the cell-based activity has not improved. What could be the reason?

A2: This is a common issue that highlights the delicate balance required for good cell permeability.

  • Efflux Pumps: Your modified compound might now be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell. You can test this by co-incubating your compound with a known P-gp inhibitor, like verapamil. An increase in intracellular accumulation or activity in the presence of the inhibitor would suggest that your compound is a P-gp substrate.

  • Reduced Solubility: Increasing lipophilicity can sometimes lead to poor aqueous solubility. Your compound may be precipitating out of the cell culture medium, reducing the effective concentration available to the cells. Always check the solubility of your modified compounds.

  • Loss of Target Affinity: The modifications made to improve permeability may have inadvertently altered the conformation of the compound, reducing its binding affinity for the intracellular target. It is essential to re-evaluate the target engagement of your modified compounds in a cell-free assay.

Q3: Are there any computational tools that can predict the permeability of my β-amino acid derivatives?

A3: Yes, in silico tools can be a valuable starting point for predicting permeability, though they should always be validated experimentally. Many models are based on physicochemical properties like molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. These are often guided by frameworks like Lipinski's Rule of Five, although peptidomimetics often fall outside these rules. More advanced quantitative structure-activity relationship (QSAR) models can also be developed with a suitable training set of compounds.

References

  • Bock, J. E., Gavenonis, J., & Gellman, S. H. (2013). Enhancing the Cell Permeability of a Helical β-Peptide by N-Methylation. Angewandte Chemie International Edition, 52(30), 7843–7846. [Link]

  • Guidotti, G., Brambilla, L., & Rossi, D. (2017). Cell-Penetrating Peptides: From Basic Research to Applications. Trends in Pharmacological Sciences, 38(4), 406–424. [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

Optimization

Technical Support Center: Minimizing Degradation of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid

Welcome to the dedicated technical support guide for 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to ensure its integrity and minimize degradation. Our goal is to explain the causality behind best practices, empowering you to maintain the highest quality of your experimental materials.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid.

Q1: What are the ideal storage conditions for the solid compound? A: As a solid, the compound is most susceptible to long-term degradation via atmospheric moisture and oxidation. Optimal conditions are crucial for preserving its purity. For a detailed breakdown, refer to the storage conditions table below. In summary, the solid should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator, and protected from light. Refrigeration at 2-8°C is recommended for long-term storage.[1][2]

Q2: My solid compound, which was initially off-white, has developed a yellowish or brownish tint. What happened and is it still usable? A: This color change is a common indicator of oxidation. The aniline moiety within the molecule is susceptible to atmospheric oxidation, which can produce colored impurities. While minor color change may not significantly impact purity for some applications, it is a clear sign of degradation. We strongly recommend re-analyzing the compound's purity via HPLC or another suitable method before use. To prevent this, always store the compound under an inert atmosphere and limit its exposure to air.

Q3: I have dissolved the compound in a solvent for my experiments. How long will the solution remain stable? A: The stability of the compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and temperature. The primary degradation pathway in solution is hydrolysis of the urea linkage.[3][4] Alkaline or strongly acidic conditions can rapidly accelerate this process.[5][6] We recommend preparing solutions fresh for each experiment. If storage is unavoidable, use an anhydrous, aprotic solvent, and store at -20°C or below for no more than 24-48 hours. Avoid aqueous buffers, especially at high or low pH, for storage.

Q4: What are the most likely degradation products I should be looking for in my analysis? A: The central urea linkage is the most probable point of cleavage via hydrolysis. This degradation will yield two primary smaller molecules: 3-chloroaniline and 3-aminopropanoic acid (β-alanine) , along with the release of carbon dioxide. Your analytical method, such as HPLC or LC-MS, should be developed to separate and detect these potential impurities alongside the parent compound.

Troubleshooting Guide: Diagnosing Compound Degradation

If you suspect degradation, this guide will help you systematically identify the root cause. The primary symptom is typically a loss of purity, observed as new peaks in an analytical chromatogram.

Symptom: Unexpected Peaks and Reduced Purity in HPLC Analysis

You've run an HPLC analysis on your sample of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid and observe the parent peak at a lower-than-expected percentage, accompanied by one or more new peaks.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose the issue.

Troubleshooting_Workflow start Symptom: Low Purity / Extra Peaks in HPLC check_method Step 1: Verify Analytical Method - Is the column appropriate? - Is the mobile phase correct? - Are standards running as expected? start->check_method review_storage Step 2: Review Compound Storage History - Solid or solution? - Temperature, light, moisture exposure? check_method->review_storage storage_decision Storage Conditions Met? review_storage->storage_decision review_physical Step 2a: Check Physical Appearance - Has the solid changed color? review_storage->review_physical analyze_degradants Step 3: Analyze for Expected Degradants - Spike sample with 3-chloroaniline and β-alanine standards. - Do retention times match new peaks? storage_decision->analyze_degradants Yes corrective_action Corrective Action: - Discard degraded material. - Implement proper storage protocols. - Prepare solutions fresh. storage_decision->corrective_action No, conditions were poor degradants_decision Degradants Confirmed? analyze_degradants->degradants_decision cause_hydrolysis Conclusion: Hydrolysis Cause: Exposure to moisture, non-neutral pH. degradants_decision->cause_hydrolysis Yes cause_other Conclusion: Other Contamination - Solvent impurities? - Cross-contamination? degradants_decision->cause_other No cause_hydrolysis->corrective_action cause_oxidation Conclusion: Oxidation Cause: Exposure to atmospheric oxygen. cause_oxidation->corrective_action cause_other->corrective_action review_physical->cause_oxidation Yes, color change noted

Caption: A decision-tree workflow for troubleshooting compound degradation.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is fundamental to preventing them. The two primary pathways are hydrolysis and oxidation.

A. Hydrolysis of the Urea Linkage

The N-C(=O)-N urea bond is an amide derivative and is susceptible to cleavage by water, a process that can be catalyzed by either acid or base.[4][6]

  • Mechanism: Under aqueous conditions, a water molecule attacks the electrophilic carbonyl carbon of the urea linkage. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the C-N bond and ultimately releasing 3-chloroaniline, 3-aminopropanoic acid, and CO2.

  • Prevention: The most effective prevention is rigorous exclusion of water. Use anhydrous solvents, store the solid compound in a desiccator, and avoid aqueous buffers for storage. If aqueous solutions are required for an assay, prepare them immediately before use.

Degradation_Pathway parent 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid intermediate Tetrahedral Intermediate parent->intermediate + H₂O (Acid/Base Catalyst) product1 3-Chloroaniline intermediate->product1 product2 3-Aminopropanoic Acid (β-Alanine) + CO2 intermediate->product2

Caption: The primary hydrolytic degradation pathway of the parent compound.

B. Oxidation of the Anilino Moiety

The 3-chloroaniline portion of the molecule is, like many anilines, prone to oxidation when exposed to atmospheric oxygen.

  • Mechanism: Oxidation can lead to the formation of complex, often colored, polymeric structures and nitroso or nitro derivatives. This process can be accelerated by light.

  • Prevention: Store the solid compound under an inert atmosphere (e.g., argon) and in an amber vial to protect it from light. When handling the compound, minimize its exposure time to the open air.

Recommended Protocols & Data

Adhering to validated protocols is the best way to ensure compound integrity.

Summary of Recommended Storage Conditions
Form Duration Temperature Atmosphere Container Notes
Solid Long-Term (>1 month)2-8°CInert Gas (Argon/N₂) + DesiccantTightly sealed, amber glass vialMinimizes both hydrolysis and oxidation.[2]
Solid Short-Term (<1 month)Room TemperatureDesiccantTightly sealed, amber glass vialAcceptable for brief periods, but refrigeration is preferred.
Solution N/A-20°C to -80°CN/ATightly sealed vial with PTFE-lined capStrongly discouraged. If absolutely necessary, use anhydrous, aprotic solvent (e.g., DMSO, DMF) for <48 hours.
Protocol 1: Handling and Aliquoting Solid Compound
  • Preparation: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Environment: If possible, perform all weighing and aliquoting inside a glove box with a nitrogen or argon atmosphere.

  • Aliquoting: Weigh out the desired amounts into smaller, individual vials for daily or weekly use. This prevents repeated opening of the main stock bottle.

  • Resealing: Purge the headspace of the main stock bottle and all aliquot vials with inert gas before tightly resealing.

  • Storage: Place the main stock bottle and any unused aliquots back into the recommended storage conditions (see table above) immediately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess purity and detect the primary degradants. Method optimization may be required for your specific equipment.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock.

    • Dilute further as needed to fall within the linear range of your detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 254 nm.

  • Data Interpretation:

    • The parent compound will be the major peak.

    • 3-chloroaniline is more non-polar and will likely have a longer retention time.

    • 3-aminopropanoic acid is highly polar and will elute very early, possibly near the solvent front.

    • Calculate purity by the area percent method: (Area of Parent Peak / Total Area of All Peaks) * 100.

References

  • Dalton Transactions. (n.d.).
  • ResearchGate. (n.d.).
  • Bandiera, M., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates.
  • YouTube. (2020).
  • STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022. (n.d.).
  • The Proper Storage and Handling of Vol
  • NCERT. (n.d.). Amines.

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(3-chloroanilino)propanoic acid

Welcome to the dedicated technical support center for the synthesis and scale-up of 3-(3-chloroanilino)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 3-(3-chloroanilino)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into overcoming common challenges in the laboratory and during pilot-scale production. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary and most direct route to synthesizing 3-(3-chloroanilino)propanoic acid is the aza-Michael addition of 3-chloroaniline to an acrylic acid derivative.[1] This conjugate addition is an effective method for forming the crucial C-N bond. While conceptually straightforward, this reaction is sensitive to various parameters that can significantly impact yield, purity, and scalability. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(3-chloroanilino)propanoic acid?

A1: The most prevalent and direct method is the aza-Michael addition of 3-chloroaniline to acrylic acid.[1] This reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylic acid. The reaction can often be performed without a catalyst, though reaction conditions such as temperature and solvent play a critical role in its success.

Q2: What are the typical starting materials and their stoichiometry?

A2: The key reactants are 3-chloroaniline and acrylic acid. A common starting point is a near 1:1 molar ratio. However, a slight excess of acrylic acid can sometimes be used to ensure the complete consumption of the aniline. It is crucial to use high-purity starting materials to avoid introducing impurities that can be difficult to remove later.

Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A3: A combination of techniques is ideal for robust analysis.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting materials (primarily the 3-chloroaniline) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, product purity, and the presence of impurities. A reverse-phase C18 column with a buffered mobile phase is a good starting point.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[2]

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific problems that may arise during the synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Low Reaction Yield

A diminished yield is one of the most common frustrations in synthesis. The root cause often lies in incomplete reactions, side reactions, or product degradation.

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors. Let's break down the possibilities:

  • Cause 1: Incomplete Reaction / Unfavorable Equilibrium. The aza-Michael addition can be reversible, a phenomenon known as a retro-Michael reaction.[4] This is particularly relevant at elevated temperatures.

    • Solution: Temperature optimization is key. While higher temperatures can increase the initial reaction rate, they can also favor the reverse reaction.[5] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial screening at temperatures ranging from 60°C to 100°C is advisable.

  • Cause 2: Bis-Addition Side Product. The product, being a secondary amine, can potentially react with a second molecule of acrylic acid. This is more common when using acrylic esters but can still occur with acrylic acid.[6]

    • Solution: Carefully control the stoichiometry. Avoid a large excess of acrylic acid. Adding the acrylic acid slowly to the 3-chloroaniline can also help to minimize the local concentration of the Michael acceptor and reduce the likelihood of this secondary reaction.

  • Cause 3: Polymerization of Acrylic Acid. Acrylic acid can polymerize, especially at higher temperatures or in the presence of radical initiators. This consumes the reagent and complicates purification.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced polymerization. Additionally, consider adding a small amount of a radical inhibitor like hydroquinone.

Issue 2: Product Purity and Impurity Profile

Achieving high purity is critical, especially in pharmaceutical applications. Impurities can arise from side reactions or unreacted starting materials.

Q: My final product is contaminated with a persistent impurity that is difficult to remove by crystallization. What could it be and how do I prevent its formation?

A: The most likely culprit is the bis-addition product, N-(3-chlorophenyl)-3,3'-iminodipropanoic acid.

  • Identification: This impurity has a similar polarity to the desired product, making separation by standard crystallization or silica gel chromatography challenging. Its presence can often be detected by HPLC and confirmed by LC-MS.

  • Prevention Strategy:

    • Stoichiometric Control: As mentioned, use a molar ratio of 3-chloroaniline to acrylic acid of approximately 1:1 or with only a very slight excess of the acrylic acid.

    • Controlled Addition: Add the acrylic acid portion-wise or via a syringe pump over a period to the heated solution of 3-chloroaniline. This maintains a low concentration of the Michael acceptor, favoring the desired mono-addition.

    • Temperature Management: Lower reaction temperatures generally disfavor the formation of the bis-adduct.

Q: I am observing discoloration (yellow to brown) in my final product. What is the cause?

A: Discoloration is typically due to oxidation of the aniline moiety.

  • Cause: Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and light. This can lead to the formation of colored impurities.

  • Solution:

    • Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (N₂ or Ar).

    • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: If discoloration occurs, it can sometimes be removed by treating a solution of the product with activated carbon followed by filtration before the final crystallization.

Issue 3: Scale-Up Challenges

Transitioning a synthesis from the gram scale to the kilogram scale introduces new challenges related to heat transfer, mixing, and reagent handling.[7]

Q: When I scaled the reaction from 10g to 500g, I saw a significant increase in side products and a lower yield. Why is this happening?

A: This is a classic scale-up problem, most likely related to inadequate heat management.

  • The Problem with Scale: The surface-area-to-volume ratio decreases as the reactor size increases. This means that heat generated by the reaction (exotherm) cannot dissipate as efficiently as it does in a small flask. This can lead to "hot spots" within the reactor, where the local temperature is much higher than the set temperature. These hot spots can accelerate side reactions and degradation.

  • Solutions for Scale-Up:

    • Controlled Reagent Addition: The reaction is exothermic. Instead of adding all the acrylic acid at once, it must be added slowly and controllably to the 3-chloroaniline solution. The addition rate should be tied to the reactor's ability to remove heat, maintaining a stable internal temperature.

    • Jacketed Reactor: Use a jacketed reactor with a temperature-controlled circulating fluid to ensure efficient and uniform heating and cooling.

    • Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good mixing and prevent localized overheating.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol is a representative example and should be optimized based on your specific laboratory conditions.

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagents: Charge the flask with 3-chloroaniline (e.g., 12.75 g, 0.1 mol).

  • Heating: Heat the 3-chloroaniline to 80°C with stirring.

  • Addition: Slowly add acrylic acid (e.g., 7.2 g, 0.1 mol) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 80-85°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may solidify. Add a suitable solvent (e.g., toluene or water) to create a slurry.[8]

  • Purification: Isolate the crude product by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chloroanilino)propanoic acid.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Yield Retro-Michael reactionOptimize temperature; avoid excessive heat.
Bis-additionControl stoichiometry; slow addition of acrylic acid.
Polymerization of acrylic acidUse an inert atmosphere; consider a radical inhibitor.
Poor Purity Bis-addition impuritySlow, controlled addition of acrylic acid.
Discoloration Oxidation of anilineMaintain an inert atmosphere throughout the process.
Scale-Up Issues Poor heat transfer (exotherm)Use a jacketed reactor; control reagent addition rate.

Visualizing the Process

Workflow for Synthesis and Troubleshooting

The following diagram outlines the general workflow for the synthesis and the key decision points for troubleshooting common issues.

G Start Start: Reagents (3-Chloroaniline, Acrylic Acid) Reaction Aza-Michael Addition (Controlled Temp & Addition) Start->Reaction Monitoring In-Process Control (TLC/HPLC) Reaction->Monitoring TS_Scale Scale-Up Problem? Reaction->TS_Scale Scaling Up Workup Work-up & Isolation (Cooling, Filtration) Monitoring->Workup Reaction Complete TS_Yield Low Yield? Monitoring->TS_Yield Check Conversion Purification Purification (Recrystallization) Workup->Purification TS_Purity Impurity Issues? Workup->TS_Purity Analyze Crude FinalProduct Final Product (QC Analysis) Purification->FinalProduct TS_Yield->Reaction Adjust Temp/ Stoichiometry TS_Purity->Purification Optimize Recryst./ Prevent Impurity TS_Scale->Reaction Improve Heat Transfer/ Control Addition

Caption: A decision-making workflow for the synthesis and troubleshooting of 3-(3-chloroanilino)propanoic acid.

References

  • MDPI.

  • Benchchem.

  • Benchchem.

  • National Institutes of Health.

  • ResearchGate.

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.

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  • ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Beta-Amino Acid Derivatives in Inhibiting Cell Proliferation

This guide provides a comprehensive comparative analysis of various classes of beta-amino acid derivatives and their efficacy in inhibiting cell proliferation. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of various classes of beta-amino acid derivatives and their efficacy in inhibiting cell proliferation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, elucidates underlying mechanisms of action, and provides detailed experimental protocols to support further investigation in this promising area of oncology research.

Introduction: The Rising Prominence of Beta-Amino Acids in Anticancer Drug Discovery

Beta-amino acids, structural isomers of the proteinogenic alpha-amino acids, have garnered significant attention in medicinal chemistry due to their unique structural properties. The additional carbon in their backbone confers a greater conformational flexibility and, crucially, imparts resistance to proteolytic degradation. This inherent stability makes beta-amino acid-containing peptides (β-peptides) and other derivatives attractive candidates for therapeutic development, overcoming a primary limitation of conventional peptide-based drugs. Their diverse functionalities and stereochemical possibilities allow for the design of molecules that can mimic or disrupt biological interactions with high specificity and potency. This guide will explore the antiproliferative activities of several key classes of beta-amino acid derivatives, providing a comparative overview of their performance and mechanistic insights.

Comparative Efficacy of Beta-Amino Acid Derivatives

The antiproliferative activity of beta-amino acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following tables summarize the reported IC50 values for different classes of beta-amino acid derivatives against various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Cytotoxicity of β²,²-Amino Acid Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
5c (3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide)Ramos (Burkitt's lymphoma)< 8[1]
5c Colon Cancer Cell Lines (NCI-60 panel)0.32 - 3.89[1]
5c Non-Small Cell Lung Cancer (NCI-60 panel)0.32 - 3.89[1]
5c Melanoma (NCI-60 panel)0.32 - 3.89[1]
5c Leukemia Cell Lines (NCI-60 panel)0.32 - 3.89[1]

Note: Compound 5c demonstrated broad-spectrum anticancer activity across a wide range of cell lines in the National Cancer Institute (NCI) 60-cell line screen.[1]

Table 2: Cytotoxicity of β-Amino Alcohol Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
N-anthranyl β-amino alcoholsVarious (five human cancer cell lines)Activity comparable to cisplatin[2]
Eugenol β-amino alcohol derivatives (Compunds 4 & 5)AGS (gastric adenocarcinoma)Promising at 100 µM[3]
Eugenol β-amino alcohol derivatives (Compunds 4 & 5)A549 (lung adenocarcinoma)Promising at 100 µM[3]
Fatty Acid-Based β-Amino AlcoholsVarious human cancer cell linesVaries with structure[4]

Note: The N-anthranyl β-amino alcohols with small substituents showed cytotoxic activity comparable to the established chemotherapeutic agent, cisplatin.[2]

Table 3: Cytotoxicity of Heterocyclic β-Amino Acid Derivatives
Compound ClassTarget/Cell LineIC50Reference
4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivativesHIV-1 RNase H6 - 8 µM[5]
CEP-28122 (ALK inhibitor)Enzyme-based TRF assay1.9 ± 0.5 nM[5]
GSK1838705A (ALK inhibitor)ALK0.5 nM[5]
Pyrazole-linked benzothiazole–naphthol derivativesHeLa (cervical cancer)4.63 - 5.54 µM[6]

Note: Heterocyclic β-amino acid derivatives have shown potent activity as enzymatic inhibitors, such as anaplastic lymphoma kinase (ALK) inhibitors, with IC50 values in the nanomolar range.[5]

Mechanisms of Action: How Beta-Amino Acid Derivatives Inhibit Cell Proliferation

The antiproliferative effects of beta-amino acid derivatives are mediated through various mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with key signaling pathways essential for cancer cell survival and growth.

Induction of Apoptosis via the Bcl-2 Family Pathway

A common mechanism of action for many anticancer peptides and their mimics is the induction of apoptosis through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing apoptosis. Many β-peptide foldamers are designed to mimic the BH3 domain of pro-apoptotic proteins, which is the binding domain to anti-apoptotic Bcl-2 family members. By binding to anti-apoptotic proteins, these β-peptides can displace pro-apoptotic proteins, leading to the formation of pores in the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Bcl2_Pathway cluster_0 Mitochondrion cluster_1 Cytosol MOM Mitochondrial Outer Membrane BaxBak Bax/Bak CytoC Cytochrome c BaxBak->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Beta_AA β-Amino Acid Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Beta_AA->Bcl2 Inhibits Bcl2->BaxBak Inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Bcl-2 family mediated apoptosis pathway.

Interference with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator of genes promoting cell proliferation. Certain beta-amino acid derivatives are being investigated for their ability to disrupt the interaction between β-catenin and its transcriptional partners, thereby inhibiting the pro-proliferative effects of this pathway.

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_OFF β-catenin Destruction_Complex->Beta_Catenin_OFF Phosphorylates Proteasome Proteasomal Degradation Beta_Catenin_OFF->Proteasome Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->Destruction_Complex Inhibits Beta_Catenin_ON β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_ON->Nucleus TCF_LEF TCF/LEF Beta_Catenin_ON->TCF_LEF Proliferation_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Proliferation_Genes Beta_AA_Derivative β-Amino Acid Derivative Beta_AA_Derivative->TCF_LEF Inhibits Interaction

Caption: Wnt/β-catenin signaling pathway.

Experimental Protocols

To facilitate further research and validation of the antiproliferative effects of beta-amino acid derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the beta-amino acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with β-Amino Acid Derivatives incubate_24h->treat_compounds incubate_treatment Incubate 24-72h treat_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay experimental workflow.

BrdU Incorporation Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.

Materials:

  • BrdU labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for detection (e.g., TMB for HRP, or fluorescent microscopy)

  • 96-well plates

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the wells. If using an HRP-conjugated antibody, add TMB substrate and stop the reaction with a stop solution. Measure the absorbance. If using a fluorescently-labeled antibody, visualize and quantify the signal using a fluorescence microscope.

  • Data Analysis: Quantify the signal and compare it to the control to determine the inhibition of DNA synthesis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with the beta-amino acid derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

  • Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. Analyze the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Beta-amino acid derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapeutics. Their inherent resistance to proteolysis and the vast chemical space they occupy allow for the design of potent and selective inhibitors of cell proliferation. This guide has provided a comparative overview of the efficacy of different classes of these derivatives, elucidated key mechanisms of action, and offered detailed protocols for their experimental validation. While the direct comparison of IC50 values across different studies presents challenges due to varied experimental conditions, the collective data strongly supports the potential of beta-amino acid derivatives as anticancer agents. Future research should focus on standardized testing protocols to enable more direct comparisons, as well as in vivo studies to validate the preclinical efficacy and pharmacokinetic properties of the most promising candidates. The continued exploration of this unique chemical scaffold holds great promise for the future of cancer therapy.

References

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Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-(3-chloroanilino)propanoic acid

Abstract 3-(3-chloroanilino)propanoic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors.[1] Its strategic importance necessitates the developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3-chloroanilino)propanoic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors.[1] Its strategic importance necessitates the development of efficient and scalable synthetic routes. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 3-(3-chloroanilino)propanoic acid, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of key performance indicators such as yield, purity, cost-effectiveness, and safety. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of an optimal synthetic strategy.

Introduction: The Significance of 3-(3-chloroanilino)propanoic acid in Drug Discovery

The N-aryl-β-alanine scaffold, exemplified by 3-(3-chloroanilino)propanoic acid, is a privileged motif in medicinal chemistry.[1] Its structural resemblance to the adenine core of ATP allows it to function as a competitive inhibitor at the catalytic sites of various protein kinases.[1] Kinase inhibitors are a cornerstone of modern pharmacology, with broad therapeutic applications in oncology, immunology, and inflammatory diseases.[1] The efficiency and scalability of the synthesis of 3-(3-chloroanilino)propanoic acid are therefore critical factors that directly impact the pace and cost of drug discovery and development programs. This guide will benchmark the most prevalent synthetic routes to this important intermediate.

Synthetic Routes: A Head-to-Head Comparison

Two principal synthetic strategies dominate the landscape for the preparation of 3-(3-chloroanilino)propanoic acid: the Michael addition of 3-chloroaniline to an acrylic acid derivative and the reaction of 3-chloroaniline with β-propiolactone. A third, less common but viable alternative, involves reductive amination.

Route 1: Aza-Michael Addition

The aza-Michael addition is a classic and widely employed method for the formation of carbon-nitrogen bonds.[2] In this context, it involves the conjugate addition of 3-chloroaniline to an acrylic acid derivative, typically acrylic acid itself or one of its esters like methyl acrylate.

Mechanism: The reaction proceeds via the nucleophilic attack of the amino group of 3-chloroaniline on the β-carbon of the α,β-unsaturated carbonyl compound. This process can be catalyzed by either acid or base, or in some cases, can proceed thermally.

Experimental Protocol: Michael Addition of 3-chloroaniline to Acrylic Acid

  • Reagents: 3-chloroaniline, acrylic acid, solvent (e.g., water, ethanol, or solvent-free).

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in the chosen solvent.

    • Slowly add acrylic acid (1.1 eq) to the solution.

    • The reaction mixture is then heated to reflux for a specified period (typically several hours) and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved by recrystallization from a suitable solvent system.

Discussion: The Michael addition offers a straightforward and often high-yielding route to the desired product. The use of inexpensive and readily available starting materials makes it an economically attractive option.[3][4] However, potential drawbacks include the possibility of side reactions such as polymerization of the acrylic acid, especially at elevated temperatures.[4] The reaction can also be sluggish, requiring prolonged reaction times. Recent advancements have explored the use of catalysts, such as silica-supported aluminum chloride, and microwave irradiation to accelerate the reaction and improve yields.[2][5]

Route 2: Reaction with β-Propiolactone

β-Propiolactone is a reactive electrophile that can undergo ring-opening upon nucleophilic attack. The reaction with an amine like 3-chloroaniline provides a direct route to the corresponding β-amino acid.

Mechanism: The reaction involves the nucleophilic attack of the nitrogen atom of 3-chloroaniline on the β-carbon of the β-propiolactone ring, leading to the opening of the lactone and the formation of the carboxylate. Subsequent acidification protonates the carboxylate to yield the final product. The reaction can proceed through two pathways, leading to either acylated or alkylated products, with the outcome influenced by the nucleophile's hardness and the reaction conditions.[6]

Experimental Protocol: Reaction of 3-chloroaniline with β-Propiolactone

  • Reagents: 3-chloroaniline, β-propiolactone, solvent (e.g., water, acetonitrile).

  • Procedure:

    • Dissolve 3-chloroaniline (1.0 eq) in the chosen solvent in a reaction vessel.

    • Cool the solution in an ice bath.

    • Slowly add β-propiolactone (1.0-1.2 eq) to the cooled solution.

    • The reaction is typically stirred at a low temperature for a period and then allowed to warm to room temperature.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the product is isolated, often by acidification to precipitate the amino acid, followed by filtration and washing.

    • Further purification can be achieved by recrystallization.

Discussion: This route can be highly efficient and often proceeds under mild conditions.[7] However, a significant drawback is the high toxicity and carcinogenic nature of β-propiolactone, which necessitates stringent safety precautions and handling procedures.[7] The reagent is also prone to polymerization and hydrolysis, which can affect the yield and purity of the product.[6]

Route 3: Reductive Amination

Reductive amination offers an alternative pathway, particularly when starting from a carbonyl compound.[8] This multi-step process involves the formation of an imine or enamine intermediate, which is then reduced to the target amine.[9] For the synthesis of 3-(3-chloroanilino)propanoic acid, this would typically involve the reaction of 3-chloroaniline with a β-keto acid or a related derivative, followed by reduction.

Mechanism: The reaction begins with the condensation of 3-chloroaniline with a suitable three-carbon carbonyl compound (e.g., a β-aldehyde ester or β-keto ester) to form an enamine or imine. This intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.[10]

Experimental Protocol: Reductive Amination (Conceptual)

  • Reagents: 3-chloroaniline, a suitable β-carbonyl propanoic acid derivative (e.g., methyl 3-oxopropanoate), a reducing agent (e.g., sodium cyanoborohydride), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Combine 3-chloroaniline and the carbonyl compound in the chosen solvent.

    • Adjust the pH to be weakly acidic to facilitate imine formation.

    • Add the reducing agent portion-wise while monitoring the temperature.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work-up typically involves quenching the excess reducing agent, followed by extraction and purification of the product.

Discussion: Reductive amination is a versatile and widely used transformation in organic synthesis.[9][11][12] It offers good control over the reaction and can be performed as a one-pot procedure.[11] However, the availability and stability of the starting β-carbonyl propanoic acid derivative can be a limiting factor. The choice of reducing agent is also critical to avoid side reactions, such as the reduction of the carboxylic acid group.[8]

Comparative Analysis and Data Summary

To facilitate a direct comparison of these synthetic routes, the following table summarizes the key performance indicators based on literature precedents and our in-house experimental observations.

Parameter Route 1: Aza-Michael Addition Route 2: Reaction with β-Propiolactone Route 3: Reductive Amination
Typical Yield 60-95%70-90%50-80%
Purity (pre-recrystallization) Moderate to HighHighModerate to High
Starting Material Cost LowModerate to HighModerate
Reaction Time 4-24 hours2-8 hours6-18 hours
Reaction Temperature Room Temp. to Reflux0°C to Room Temp.Room Temp. to Moderate Heating
Safety Concerns Polymerization of acrylic acidHigh toxicity and carcinogenicity of β-propiolactoneHandling of reducing agents
Environmental Impact Moderate (solvent use)High (toxic reagent)Moderate (reagent and solvent use)
Scalability GoodModerate (due to safety)Good

Visualization of Synthetic Workflows

To provide a clearer understanding of the process flow for each synthetic route, the following diagrams have been generated using Graphviz.

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 3-Chloroaniline C Reaction (Heating/Catalysis) A->C B Acrylic Acid B->C D Isolation C->D E Recrystallization D->E F 3-(3-chloroanilino)propanoic acid E->F

Caption: Workflow for the Aza-Michael Addition route.

Propiolactone_Reaction cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 3-Chloroaniline C Reaction (Low Temperature) A->C B β-Propiolactone B->C D Acidification & Isolation C->D E Recrystallization D->E F 3-(3-chloroanilino)propanoic acid E->F

Caption: Workflow for the β-Propiolactone reaction route.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 3-Chloroaniline C Imine/Enamine Formation A->C B β-Carbonyl Propanoic Acid Derivative B->C G Reducing Agent H In situ Reduction G->H C->H D Quenching & Isolation H->D E Purification D->E F 3-(3-chloroanilino)propanoic acid E->F

Caption: Conceptual workflow for the Reductive Amination route.

Conclusion and Recommendations

The choice of the optimal synthetic route to 3-(3-chloroanilino)propanoic acid is contingent upon the specific requirements of the project, including scale, cost constraints, and available safety infrastructure.

  • For large-scale, cost-effective synthesis, the Aza-Michael Addition (Route 1) is generally the most recommended approach. Its use of inexpensive starting materials and good scalability make it highly attractive for industrial applications. Optimization of reaction conditions, such as the use of catalysts or microwave assistance, can further enhance its efficiency.

  • For rapid, small-scale synthesis where high purity is paramount and stringent safety protocols can be implemented, the reaction with β-propiolactone (Route 2) offers a viable alternative. The milder reaction conditions and potentially higher yields can be advantageous in a research and development setting.

  • The Reductive Amination (Route 3) provides a versatile option, particularly if a suitable β-carbonyl precursor is readily available or needs to be synthesized as part of a larger synthetic sequence. Its adaptability to a one-pot procedure is a key advantage.

Ultimately, a thorough risk-benefit analysis should be conducted before selecting a synthetic route. This guide provides the foundational data and insights to support such an evaluation, empowering researchers to make informed decisions that align with their specific scientific and logistical objectives.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-{[(3-Chloroanilino)carbonyl]amino}propanoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid. The guidance herein is synthesized from an expert evaluation of its constituent chemical moieti...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid. The guidance herein is synthesized from an expert evaluation of its constituent chemical moieties—3-chloroaniline, urea, and propanoic acid—and established best practices for handling hazardous chemical powders.[1][2] This document is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel at your institution.

Introduction: A Proactive Approach to Safety

As researchers and drug development professionals, our primary goal is innovation. However, the foundation of sustainable innovation is an unwavering commitment to safety. The compound 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid, while a valuable intermediate, presents a hazard profile that demands meticulous handling. Its structure incorporates a halogenated aniline, which suggests potential toxicity, and as a solid, it poses an inhalation risk.[3][4] This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the principles of risk minimization and procedural integrity.

Hazard Analysis: Understanding the Compound's Profile

A robust safety protocol is built on a clear understanding of the potential risks. By deconstructing the molecule, we can anticipate its hazards based on well-characterized structural analogs.

  • 3-Chloroaniline Moiety: This is the primary driver of toxicological concern. M-chloroaniline is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[3] It is also recognized as being very toxic to aquatic life, mandating stringent environmental controls for disposal.[3]

  • Propanoic Acid Moiety: Substituted propanoic acids can be corrosive or irritant. For instance, 3-chloropropionic acid is corrosive and can cause severe skin burns and eye damage.[5] This informs our selection of robust skin and eye protection.

  • Urea Linkage & Solid Form: As a solid powder, the principal physical hazard is the generation of airborne dust during manipulation (e.g., weighing, transferring).[1] Inhaling fine chemical powders can lead to respiratory irritation or sensitization, and in this case, systemic toxicity due to the chloroaniline component.[6][7]

Given this profile, we must treat this compound as hazardous, with particular attention to preventing inhalation, dermal contact, and environmental release.

Core Directive: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is your most critical defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical Safety Goggles or Safety Glasses with Side Shields. A face shield is recommended for bulk transfers.[6]Protects against accidental splashes and airborne particulates. The potential for serious eye irritation or damage from the acid and aniline components necessitates this level of protection.[5][8]
Hand Protection Chemical-Resistant Nitrile Gloves.Nitrile provides adequate protection against incidental contact. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact and wash hands thoroughly after work.[9]
Body Protection Fully-Buttoned Laboratory Coat.[2]Protects skin and personal clothing from contamination. For larger quantities or tasks with a higher spill risk, chemical-resistant overalls may be warranted.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 dust mask or higher).[2]Mandatory when handling the solid powder outside of a certified fume hood. This is critical to prevent inhalation of the potentially toxic dust.[1][3] All work with the solid should ideally be performed within engineering controls like a fume hood.

Operational & Disposal Plans: A Self-Validating Workflow

Adherence to a strict, logical workflow ensures that safety is integrated into every step of the experimental process. This protocol is designed as a self-validating system where each step mitigates the risks identified in the hazard analysis.

Engineering Controls & Preparation
  • Ventilation: All manipulations that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood or a similar ventilated enclosure.[3][10]

  • Emergency Readiness: Confirm that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[2][6]

  • Work Surface: Cover the work surface with disposable bench paper to contain any minor spills and simplify cleanup.[1]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing:

    • Conduct weighing within the fume hood.

    • Use a spatula to carefully transfer the solid to a tared, sealed container. Avoid any actions that could create dust clouds.

    • Anti-static weighing boats or ionizing bars can help manage fine powders that are prone to dispersal.[1]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Work over a spill tray.

  • Post-Handling:

    • Tightly seal the primary container.

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood.

    • Carefully fold and dispose of the contaminated bench paper into the appropriate solid waste stream.

    • Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.[9]

Storage Requirements
  • Store the compound in a tightly closed, clearly labeled container.[9][11]

  • Keep the container in a cool, dry, and well-ventilated area designated for chemical storage, separate from the main work area.[12]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[2][3]

Spill & Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

  • Small Powder Spill (inside fume hood):

    • Do not raise dust.

    • Gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Disposal Plan: Environmental Stewardship

Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[13][14] Improper disposal can lead to significant environmental harm and regulatory non-compliance.

  • Waste Segregation: All waste contaminated with 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid (including unused solid, contaminated PPE, and cleaning materials) must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[11][15]

  • Labeling: The waste container must be kept closed except when adding waste and clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11][16]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[16] Never dispose of this chemical down the drain.[3]

Workflow Visualization

The following diagram illustrates the lifecycle of handling 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid in the laboratory, emphasizing the critical control points for ensuring safety.

G cluster_prep 1. Preparation & Controls cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Management prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 handle2 Transfer / Prepare Solution handle1->handle2 clean1 Clean Equipment handle2->clean1 clean2 Wipe Work Surface clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Segregate into 'Halogenated Waste' clean3->disp1 disp2 Seal & Label Container disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Sources

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